Dodecyl methacrylate
Description
Evolution of Poly(Dodecyl Methacrylate) Research
Research into poly(this compound) has evolved significantly, moving from fundamental polymerization studies to the creation of highly specialized and functional materials. Early investigations focused on the kinetics of free-radical polymerization, noting phenomena such as the gel effect and the formation of crosslinked structures, particularly in bulk polymerization processes. tandfonline.com These studies found that the tendency to form an insoluble polymer fraction was dependent on factors like temperature and initiator concentration. tandfonline.com
Subsequent research delved into methods for gaining greater control over the polymerization process. The use of bifunctional initiators, for instance, was explored to achieve high polymerization rates while simultaneously producing high molecular weight polymers. chem-soc.si This approach allows for a continuous generation of primary radicals as the reaction proceeds, which is advantageous for reducing reaction times. chem-soc.siaidic.it Kinetic studies comparing bifunctional initiators to conventional monofunctional ones demonstrated significantly higher reaction rates for both the homopolymerization of DMA and its copolymerization with other monomers like methyl methacrylate (B99206). chem-soc.si
More recently, the focus has shifted towards advanced polymerization techniques that offer precision in macromolecular design. Controlled radical polymerization methods, such as RAFT, have been successfully employed to synthesize PDMA with well-defined molecular weights and narrow molecular weight distributions. colab.ws This level of control is crucial for applications where specific polymer architectures are required. Research has also expanded into the synthesis of ultra-high molecular weight PDMA, particularly for its application as an effective drag-reducing agent in hydrocarbon fluids. researchgate.net Furthermore, the polymerization of DMA within nanoconfined environments is an active area of research, offering a pathway to create novel nanostructured materials with unique properties influenced by the confinement. researchgate.net
Significance in Macromolecular Engineering and Materials Innovation
The unique properties of this compound make it a significant monomer in both macromolecular engineering and the development of innovative materials. Its long alkyl side chain provides internal plasticization and hydrophobicity, while the methacrylate group offers a reactive site for polymerization and copolymerization. sinocurechem.com
In macromolecular engineering, DMA is a valuable tool for designing copolymers with precisely tuned properties. By copolymerizing DMA with other monomers, such as the more rigid methyl methacrylate (MMA), researchers can create materials that balance properties like toughness, flexibility, and optical clarity. chem-soc.sipolymer-korea.or.kr The ability to control the monomer composition allows for the engineering of polymers for specific applications, such as rheology modifiers in lubricating oils, where high molecular weights are essential. aidic.it The application of controlled radical polymerization techniques further enhances this capability, enabling the synthesis of complex architectures like block copolymers that can self-assemble into structured nanomaterials. colab.wsyuktan.com
This versatility has led to significant materials innovations:
Coatings and Surface Modifiers : PDMA is used to create hydrophobic and water-repellent surfaces. researchgate.net It has been successfully grafted onto natural fibers like coir to increase their crystallinity and water repellency. researchgate.net Additionally, PDMA has been applied in creating low-friction surfaces, which is critical for enhancing the performance of mechanical systems. mdpi.com
Phase Change Materials (PCMs) : PDMA can act as a polymeric solvent for organic PCMs like paraffins. It forms nanodomains that can dissolve melted paraffins, preventing leakage upon fusion without the need for conventional encapsulation. conicet.gov.aracs.org These blends can function as form-stable PCMs for latent heat storage and as thermally reversible light-scattering films that switch between transparent and opaque states. conicet.gov.aracs.org
Lubricant Additives : Copolymers containing this compound are widely used as viscosity index improvers and pour point depressants in lubricating mineral oils. aidic.itsinocurechem.com They help maintain a more stable viscosity over a wide temperature range and prevent the oil from solidifying at low temperatures.
Compound Index
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dodecyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O2/c1-4-5-6-7-8-9-10-11-12-13-14-18-16(17)15(2)3/h2,4-14H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSCBRSQMRDRCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25719-52-2 | |
| Record name | Poly(lauryl methacrylate) | |
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DSSTOX Substance ID |
DTXSID4027103 | |
| Record name | Dodecyl 2-methylacrylate | |
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Molecular Weight |
254.41 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [CAMEO] Clear colorless liquid; [MSDSonline] | |
| Record name | n-Dodecyl methacrylate | |
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Boiling Point |
142 °C @ 4 mm Hg | |
| Record name | N-DODECYL METHACRYLATE | |
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Flash Point |
132 °C (Cleveland open cup), 126 °C (closed cup) | |
| Record name | N-DODECYL METHACRYLATE | |
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Solubility |
Insol in water | |
| Record name | N-DODECYL METHACRYLATE | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.868 @ 20 °C, The commercial material is a mixture containing both lower and higher fatty derivatives; boiling range: 272-344 °C; bulk density: 0.868 g/ml | |
| Record name | N-DODECYL METHACRYLATE | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00118 [mmHg], 0.0012 mm Hg @ 25 °C /Estimated/ | |
| Record name | n-Dodecyl methacrylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | N-DODECYL METHACRYLATE | |
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CAS No. |
142-90-5 | |
| Record name | Lauryl methacrylate | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=142-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N-Dodecyl methacrylate | |
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| Record name | Dodecyl methacrylate | |
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| Record name | Dodecyl 2-methylacrylate | |
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| Record name | LAURYL METHACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6L83074BZ | |
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| Record name | N-DODECYL METHACRYLATE | |
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Melting Point |
-20 °C, Molecular weight: 262; melting point: -22 °C; /Made from a mixture of higher alcohols, predominately C-12/ | |
| Record name | N-DODECYL METHACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5417 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthetic Methodologies and Polymerization Mechanisms of Dodecyl Methacrylate
Conventional Free Radical Polymerization
Conventional free radical polymerization of dodecyl methacrylate (B99206) involves the initiation, propagation, and termination of polymer chains through the action of free radicals. The primary methods employed for this process are solution, bulk, and emulsion polymerization.
Solution Polymerization Kinetics
Solution polymerization of dodecyl methacrylate involves dissolving the monomer and an initiator in a suitable solvent. This method allows for better temperature control compared to bulk polymerization due to the heat-dissipating capacity of the solvent.
Kinetic studies of DDMA solution polymerization have been conducted to understand the reaction rates and mechanisms. For instance, the free-radical polymerization of DDMA in a xylene solution has been investigated using various initiators. chem-soc.siaidic.it Research has shown that the polymerization rate of DDMA is generally higher than that of methyl methacrylate (MMA) under similar conditions. chem-soc.siresearchgate.netresearchgate.net This is attributed to the long alkyl side chain of DDMA, which can influence the reactivity of the monomer and the diffusion of the growing polymer chains.
The propagation rate coefficient (kp) for the free-radical polymerization of DDMA in toluene (B28343) has been measured using electron spin resonance (ESR) spectroscopy. acs.orgqut.edu.au These studies provide fundamental data on the intrinsic reactivity of the DDMA radical. Additionally, the kinetics of reversible addition-fragmentation chain transfer (RAFT) solution polymerization of this compound have been studied using reaction calorimetry to estimate thermokinetic parameters. chemicalpapers.com
Bulk Polymerization Behavior
Bulk polymerization of this compound is carried out with the monomer in its pure form, with only an initiator added. This method often leads to high purity polymers but can be challenging to control due to the significant increase in viscosity (the gel effect or Trommsdorff effect) and the exothermic nature of the polymerization.
Studies on the bulk polymerization of DDMA initiated by 2,2′-azobis(isobutyronitrile) (AIBN) have shown that the reaction proceeds with a low gel effect and can lead to the formation of a crosslinked polymer at temperatures between 60 and 90°C. researchgate.nettandfonline.comtandfonline.com The formation of this crosslinked structure is believed to be due to chain transfer reactions involving the alkyl group of the ester. researchgate.netresearchgate.net The conversion at which this insoluble polymer fraction begins to form decreases with lower polymerization temperatures and initiator concentrations. researchgate.nettandfonline.comtandfonline.com The resulting crosslinked network is typically very loose. researchgate.nettandfonline.com
The autoacceleration phenomenon, or gel effect, has been observed in the bulk polymerization of DDMA at temperatures of 70, 80, and 90°C, but is absent at 100°C. akjournals.com The long alkyl side chain in DDMA is also thought to promote chain transfer reactions, which can lead to branching and cross-linking. researchgate.net
Emulsion Polymerization Techniques
Emulsion polymerization of this compound involves dispersing the monomer in an aqueous phase with the aid of a surfactant. A water-soluble initiator is typically used. This technique allows for the production of high molecular weight polymers at a fast polymerization rate while maintaining good heat control.
This method can result in chain branching and the formation of gels even without a cross-linking agent. researchgate.net These phenomena can occur through the propagation of terminal double bonds or via intermolecular chain transfer to the polymer. researchgate.net The polymerization of lauryl methacrylate (a common name for this compound) via free radical polymerization has been reported to form cross-linked networks at high conversions and temperatures up to 90°C, which is attributed to chain transfer to the polymer through the attack of the alkyl side-group. researchgate.net
Initiator Systems and Their Influence on Reaction Kinetics
Azo initiators, such as 2,2'-azobis(isobutyronitrile) (AIBN), are widely used in the polymerization of vinyl monomers. sigmaaldrich.compubcompare.aiatamanchemicals.com They are known to be relatively inactive in chain-transfer reactions. tandfonline.com In the bulk polymerization of this compound, AIBN has been used to study the crosslinking behavior during polymerization. tandfonline.com The use of AIBN in the bulk polymerization of n-dodecyl methacrylate between 60 and 90°C results in a crosslinked polymer with a low gel effect. tandfonline.com The initiator efficiency of AIBN in the bulk free-radical polymerization of dodecyl acrylate (B77674) has been determined to be relatively low at low monomer conversions and decreases with increasing conversion. researchgate.net
The copolymerization of styrene (B11656) with this compound has also been carried out in a toluene solution using AIBN as the initiator. srce.hr
Peroxide initiators are another important class of initiators for free radical polymerization. google.com Dibenzoyl peroxide (BPO) has been used as an initiator for the bulk polymerization of copolymers of methyl methacrylate with lauryl methacrylate. researchgate.net However, the benzoyloxy free radicals from BPO are sufficiently reactive to participate in chain transfer reactions with the alkyl groups of the methacrylate monomer, which can complicate the polymerization kinetics. tandfonline.com
Di-tert-butyl peroxide (DtBP) has been used to initiate the free radical polymerization of this compound over a wide temperature range (110 to 190 °C). nist.govnsf.govacs.org Studies have shown that the reaction rate increases with temperature and is higher in nanoconfined environments compared to bulk conditions. nist.govnsf.gov
Bifunctional peroxides, which possess two peroxide groups, have also been investigated as initiators for DDMA polymerization. chem-soc.si These initiators can undergo sequential decomposition, leading to a continuous generation of primary radicals. chem-soc.si This can result in high reaction rates and high polymer molecular masses simultaneously. chem-soc.siresearchgate.netresearchgate.net For instance, the use of 1,1-di(tert-butylperoxy)cyclohexane (BPCH) as a bifunctional initiator in the solution polymerization of DDMA led to significantly higher polymerization rates compared to the monofunctional initiator dibenzoyl peroxide. chem-soc.siresearchgate.net This allowed for a reduction in polymerization time by up to 50%. chem-soc.siresearchgate.netresearchgate.net
Interactive Data Tables
Table 1: Comparison of Initiators in this compound (DDMA) Polymerization
| Initiator Type | Polymerization Method | Key Findings | Citations |
|---|---|---|---|
| Azo Initiators | |||
| 2,2'-azobis(isobutyronitrile) (AIBN) | Bulk | Low gel effect, forms crosslinked polymer at 60-90°C. researchgate.nettandfonline.comtandfonline.com Inactive in chain-transfer reactions. tandfonline.com | researchgate.nettandfonline.comtandfonline.com |
| Solution | Used in copolymerization with styrene. srce.hr | srce.hr | |
| Peroxide Initiators | |||
| Dibenzoyl Peroxide (BPO) | Bulk | Benzoyloxy radicals can participate in chain transfer. tandfonline.com | researchgate.nettandfonline.com |
| Di-tert-butyl Peroxide (DtBP) | Bulk/Nanoconfined | Reaction rate increases with temperature; higher in nanopores. nist.govnsf.gov | nist.govnsf.gov |
Table 2: Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | DDMA |
| Poly(this compound) | PDDMA |
| Methyl methacrylate | MMA |
| 2,2'-azobis(isobutyronitrile) | AIBN |
| Dibenzoyl Peroxide | BPO |
| Di-tert-butyl Peroxide | DtBP |
| 1,1-di(tert-butylperoxy)cyclohexane | BPCH |
| Styrene | |
| Toluene | |
| Xylene |
Photochemical Initiation Mechanisms
Photoinitiated polymerizations offer distinct advantages, including spatial and temporal control of the reaction, high initiator decomposition rates compared to thermal methods, and the ability to proceed at ambient temperatures. core.ac.uk These reactions are initiated by the absorption of light, often from UV or visible sources, by a photoinitiator, which then generates reactive species—typically free radicals—that start the polymerization chain reaction. core.ac.uk The initiation can occur through several pathways, such as fragmentation, electron transfer, energy transfer, or hydrogen abstraction. core.ac.uk For methacrylate monomers like this compound, photochemical methods can be employed to achieve high yields in relatively short times due to the high quantum yields of these chain-growth radical polymerizations. core.ac.uk
A key benefit of photoinitiation is the ability to precisely tune the reaction rate and the resulting molecular weights by controlling the dosage of radiation. core.ac.uk Furthermore, some photopolymerizations can even be conducted without a traditional initiator by selecting an appropriate irradiation wavelength, which helps to minimize the formation of byproducts. core.ac.uk
Controlled/Living Radical Polymerization (CRP/LRP) Strategies
Controlled/living radical polymerization (CRP/LRP) techniques are powerful tools for synthesizing polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures. researchgate.netresearchgate.net These methods rely on establishing a dynamic equilibrium between a small number of active propagating radicals and a large majority of dormant species. researchgate.net
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a highly versatile CRP/LRP method applicable to a wide array of monomers, including methacrylates. scispace.comsigmaaldrich.com The controlling agent in RAFT is a thiocarbonylthio compound, known as a RAFT agent, which mediates the polymerization through a reversible chain transfer process. scispace.comresearchgate.net The general mechanism involves the addition of a propagating radical to the RAFT agent, forming an intermediate radical which then fragments to release a new radical that can reinitiate polymerization. scispace.com
The choice of the RAFT agent is critical and depends on the monomer being polymerized. sigmaaldrich.com For methacrylates, effective RAFT agents often include those with a tertiary cyanoalkyl group. sigmaaldrich.com Successful RAFT polymerization of this compound has been achieved using a trithiocarbonate (B1256668) as the chain transfer agent (CTA). researchgate.net Kinetic studies of this system have allowed for the estimation of equilibrium constants related to the addition and fragmentation steps. researchgate.net The process allows for the synthesis of polymers with controlled molecular weights and low polydispersity indices (PDI < 1.15). researchgate.net
For example, the RAFT agent 4-cyano-4-(dodecylsulfanylthiocarbonyl)sulfanyl pentanoic acid (DTPA) has been synthesized and used for the polymerization of methacrylate monomers. biomaterials.org
Atom Transfer Radical Polymerization (ATRP)
Atom Transfer Radical Polymerization (ATRP) is another prominent CRP/LRP technique that utilizes a transition metal complex (commonly copper-based) as a catalyst to reversibly activate and deactivate the polymer chains. researchgate.netspringernature.commcgill.ca The process involves the reversible transfer of a halogen atom between the catalyst and the dormant polymer chain, controlling the concentration of active radicals. springernature.com
The controlled polymerization of higher alkyl methacrylates like lauryl methacrylate (a common term for this compound) has been successfully carried out using ATRP. researchgate.netresearchgate.net Key to a successful ATRP of this compound is the solubility of the catalyst complex in the monomer and any solvent used. researchgate.netresearchgate.net For instance, the use of a soluble catalyst formed by complexing copper with 4,4′-di(5-nonyl)-2,2′-bipyridine has been shown to improve molecular weight control and result in low polydispersities. researchgate.net The degree of polymerization and polydispersity in ATRP of this compound can be precisely adjusted by varying the ratio of initiator to monomer, the amount of copper catalyst, and the presence of a reducing agent. msu.edu
Kinetic Control and Molecular Weight Distribution
In the free radical copolymerization of this compound and styrene, using a bifunctional initiator can lead to higher polymerization rates while maintaining high molecular weights and relatively narrow polydispersity index values. aidic.itresearchgate.net However, at higher conversions and with an increased mole fraction of this compound, a decrease in the efficiency of the bifunctional initiator has been observed. aidic.itresearchgate.net The molecular weight of the resulting copolymer tends to increase with a higher proportion of this compound in the initial monomer feed. aidic.it
In RAFT polymerization, kinetic studies using techniques like reaction calorimetry have been employed to understand the thermal profiles and estimate the equilibrium constants for the addition and fragmentation steps. researchgate.net This control over the kinetics allows for the synthesis of polymers with targeted molecular weights, for example, from 10,000 to 70,000 g/mol , and narrow molecular weight distributions (PDI < 1.15). researchgate.net
The use of chain transfer agents (CTAs) like normal dodecyl mercaptan (DDM) in the suspension polymerization of methyl methacrylate has been shown to produce a bimodal molecular weight distribution. matchemmech.com This demonstrates the significant impact of the CTA on the resulting polymer properties. matchemmech.com
Polymerization under Nanoconfinement
Polymerization carried out within nanoscale confined spaces, such as the pores of controlled pore glass (CPG), can significantly alter reaction kinetics and the properties of the resulting polymer compared to bulk polymerization. acs.orgnsf.govrsc.org
Influence of Confined Environments on Reaction Kinetics
The free radical polymerization of this compound (DMA) within nanopores shows distinct differences from bulk polymerization. nist.govacs.org The rate of reaction is generally higher in nanopores, and this enhancement is more pronounced in smaller pores. nist.govacs.org For example, the reaction rate is highest in 50 nm pores compared to bulk conditions. nist.gov This acceleration is often attributed to interactions between the monomer and the surface of the confining material, such as the silanol (B1196071) groups on the surface of CPG. nsf.govacs.org
Nanoconfinement also leads to a decrease in the apparent activation energy of the polymerization, with the effect being stronger in smaller pores. nsf.govacs.org For DMA, the activation energy is approximately 10% lower in nanoconfined environments compared to bulk. nsf.govacs.org Interestingly, while autoacceleration is a common feature in the bulk polymerization of many methacrylates, it is strongly suppressed in the case of this compound, both in bulk and under nanoconfinement. acs.orgrsc.org This suppression is thought to be related to the high flexibility of the poly(this compound) chain and chain transfer reactions involving the long alkyl ester group. rsc.orgresearchgate.net
Furthermore, nanoconfinement can suppress chain transfer to the polymer, which in bulk polymerization can lead to crosslinked products. nist.gov As a result, the molecular weight of the polymer synthesized in nanopores is typically lower, and the polydispersity decreases as the pore size decreases. nist.gov
Below is a table summarizing the effects of nanoconfinement on the polymerization of this compound.
| Parameter | Bulk Polymerization | Polymerization in Nanopores (CPG) |
| Reaction Rate | Lower | Higher, increases as pore size decreases. nist.govacs.org |
| Activation Energy | Higher | ~10% lower than in bulk. nsf.govacs.org |
| Autoacceleration | Strongly suppressed. acs.orgrsc.org | Strongly suppressed. acs.orgrsc.org |
| Molecular Weight | Higher at lower temperatures, can form crosslinked product. nist.govacs.org | Lower compared to bulk, decreases as pore size decreases. nist.gov |
| Polydispersity | Broader | Narrower, decreases as pore size decreases. nist.gov |
| Chain Transfer to Polymer | Can lead to crosslinking. nist.gov | Suppressed. nist.gov |
Impact on Polymer Architecture and Properties
The incorporation of this compound (DDMA) into a polymer significantly influences its architecture and resulting properties, primarily due to its long, hydrophobic alkyl side chain. The architecture of a polymer—whether it is linear, branched, or star-shaped—plays a crucial role in its behavior, particularly in solution. uc.edursc.org
In copolymers, the size of the alkyl group, such as the dodecyl group in DDMA, has a notable effect on the polymer's structure and dynamics. aip.org For instance, in poly(n-alkyl methacrylate)-based ionomers, the long lauryl side chains can generate steric repulsion that suppresses interchain association. aip.org This effect is in contrast to polymers with shorter alkyl side chains (methyl, butyl, or hexyl), where inter-aggregate spacing decreases with higher ion content. aip.org When the side chains are as long as lauryl or octadecyl groups, the inter-aggregate correlation peak in X-ray scattering merges with the backbone correlation peak, indicating a disruption of the typical ion aggregate structure. aip.org
The architecture, whether linear or branched, dictates the thermorheological properties of polymers containing DDMA. uc.edursc.org Studies on poly(stearyl methacrylate-co-methyl methacrylate) have shown that branched and star-shaped architectures, compared to linear ones, have a different degree of coil expansion at elevated temperatures. uc.edu Specifically, star-shaped polymers exhibit significantly lower coil expansion. uc.edu Branched copolymer surfactants containing dodecyl chain ends can form oblate ellipsoids in solution that grow anisotropically with temperature, leading to the formation of larger, disk-like nanoparticles which in turn causes the solution to thicken. rsc.org This behavior is linked to the presence of multiple hydrophobic chain ends that can act as tethering points. rsc.org
The influence of the alkyl side chain on polymer properties is summarized in the table below.
| Property | Impact of Dodecyl Side Chain | Supporting Observations |
| Interchain Association | Suppressed due to steric repulsion | Merging of inter-aggregate and backbone correlation peaks in X-ray scattering. aip.org |
| Sol-to-Gel Transition | Occurs at a higher number of ions per chain | Long side chains generate increased steric repulsion, hindering the formation of a percolated network. aip.org |
| Electrostatic Interaction | Increased among ionic groups | The nonpolar dodecyl group reduces the polarity of the polymer medium, strengthening ionic interactions. aip.org |
| Solution Rheology | Temperature-induced thickening | Anisotropic growth of polymer aggregates into larger nanoparticles leads to increased viscosity. rsc.org |
Secondary Reactions in this compound Polymerization
During the free-radical polymerization of this compound, several secondary reactions can occur, running parallel to the main propagation steps. These reactions are highly significant as they can lead to alterations in the polymer architecture, such as branching and crosslinking, especially at high monomer conversions and elevated temperatures. researchgate.netresearchgate.netmdpi.com
Chain Transfer to Polymer and Alkyl Side Groups
A key secondary reaction in this compound polymerization is chain transfer. researchgate.netnist.gov This process involves the abstraction of a hydrogen atom from an already formed polymer chain by a propagating radical. The result is the termination of the active radical chain and the creation of a new radical center on the "dead" polymer backbone. This new radical can then initiate the growth of a new polymer chain, leading to a branched structure. researchgate.netresearchgate.net
The long alkyl side group of this compound is particularly susceptible to this type of reaction. researchgate.netmdpi.com The transfer reaction of the propagating radical onto the dodecyl ester group is a probable cause for the formation of branched and subsequently crosslinked structures. researchgate.netresearchgate.netresearchgate.net This chain transfer to the polymer is a significant pathway that leads to the multifunctionality of the formed macromolecules. researchgate.net
However, the environment in which polymerization occurs can influence the prevalence of these reactions. Studies conducted under nanoconfinement have shown that chain transfer to the polymer can be suppressed. nist.gov When this compound is polymerized within nanopores, crosslinked products are not observed, and the resulting polymer has a lower molecular weight and polydispersity compared to the bulk product. This indicates that confinement hinders the intermolecular chain transfer reactions that lead to branching and crosslinking. nist.gov
Formation of Crosslinked Networks and Microgels
The chain transfer reactions described above are the primary mechanism for the formation of crosslinked networks during the bulk and solution polymerization of this compound, even in the absence of a dedicated crosslinking agent. researchgate.netresearchgate.netmdpi.com The multifunctional macromolecules created through chain transfer can copolymerize with the monomer, leading to the formation of a gel or an insoluble polymer fraction. researchgate.netresearchgate.net
The onset of this gelation depends on reaction conditions. For example, in the bulk polymerization of n-dodecyl methacrylate, the conversion level at which an insoluble polymer fraction begins to form decreases as the polymerization temperature and initiator concentration are lowered. researchgate.netresearchgate.net The resulting crosslinked structure is typically a very loose network, capable of swelling significantly in solvents like toluene. researchgate.net The efficiency of crosslinking can also be influenced by the type of initiator used; peroxide initiators, which produce highly reactive oxy radicals, are more efficient at promoting the transfer reactions that lead to crosslinking compared to azo initiators like 2,2′-azobis-(isobutyronitrile). researchgate.net
This compound can also be employed in the synthesis of microgels and hydrogels, where its hydrophobic nature is leveraged to create physical crosslinking points. researchgate.net In the copolymerization of acrylamide (B121943) with this compound in an aqueous micellar solution, the hydrophobic dodecyl groups aggregate to form associations that act as dynamic, reversible crosslinks. researchgate.net These physical hydrogels exhibit high toughness and a high loss factor, indicating the dynamic nature of these non-covalent crosslink zones. researchgate.net This is a different mechanism from conventional hydrogels that rely on chemical crosslinkers. researchgate.net Similarly, self-crosslinked microgels can be formed through precipitation polymerization where crosslinking is initiated by chain transfer reactions involving the polymer sidechains. plos.org
The following table summarizes the conditions and outcomes of secondary reactions in this compound polymerization.
| Reaction Type | Conditions | Outcome | Reference |
| Chain Transfer to Polymer | Bulk polymerization, high conversion, temperatures up to 90°C | Branched polymer architecture | researchgate.netmdpi.comresearchgate.net |
| Crosslinking | Bulk polymerization with peroxide or azo initiators | Formation of a loose, insoluble polymer network | researchgate.netresearchgate.net |
| Suppression of Chain Transfer | Polymerization under nanoconfinement (e.g., in 8 nm pores) | No crosslinked product observed; lower molecular weight | nist.gov |
| Physical Crosslinking | Copolymerization with a hydrophilic monomer (e.g., acrylamide) in aqueous solution | Tough hydrogels with hydrophobic associations acting as reversible crosslinks | researchgate.net |
Copolymerization Studies Involving Dodecyl Methacrylate
Reactivity Ratio Determination
The determination of reactivity ratios is fundamental to understanding how dodecyl methacrylate (B99206) (DDMA) incorporates into a polymer chain with other monomers. These ratios predict the composition of the resulting copolymer from the initial monomer feed.
Experimental Methods for Reactivity Ratio Calculation
Accurate calculation of reactivity ratios relies on precise experimental data, primarily the measurement of monomer concentrations and copolymer composition at low conversion levels.
Gas Chromatography (GC): This technique is employed to measure the concentration of unreacted monomers in the feed after polymerization has been allowed to proceed to a low conversion (typically <5 wt. %). vot.pl By comparing the initial monomer concentrations with the concentrations after a short reaction time, the relative rates of monomer consumption can be determined. For instance, in the photochemical copolymerization of DDMA with oxyethylene glycol dimethacrylates, samples were irradiated and then treated with chloroform (B151607) to extract the unreacted monomers, which were subsequently analyzed by GC. vot.pl
Nuclear Magnetic Resonance (NMR) Analysis: NMR spectroscopy, particularly ¹H NMR, is a powerful tool for determining the composition of the copolymer itself. gwdg.dequt.edu.ausrce.hr By analyzing the integrated intensities of specific proton signals unique to each monomer unit within the polymer backbone, the molar fraction of each monomer in the copolymer can be calculated. srce.hr For example, in studies of DDMA copolymerized with styrene (B11656), the copolymer composition was determined from ¹H NMR spectra. srce.hr Similarly, for DDMA and oxyethylene glycol dimethacrylate systems, the soluble copolymer fraction was analyzed by NMR. vot.pl In situ NMR analysis is also a valuable method for following the relative rates of comonomer conversion, which corresponds to the instantaneous copolymer composition. acs.org
These experimental techniques provide the necessary data for various calculation methods, such as the Fineman-Röss, Kelen-Tüdös, and Tidwell-Mortimer methods, to determine the reactivity ratios. acs.orgresearchgate.net
Terminal Model and Penultimate Effect Considerations
The interpretation of reactivity data is often performed using kinetic models that describe the addition of a monomer to a growing polymer chain.
Terminal Model: The simplest and most widely used model is the terminal model, which assumes that the reactivity of a growing polymer radical is determined solely by the identity of its terminal monomer unit. gwdg.deacs.org This model is defined by two reactivity ratios (r₁ and r₂). For many systems involving dodecyl methacrylate, the terminal model provides an excellent fit for both copolymer composition and the propagation rate coefficient (kₚ,copo). gwdg.dequt.edu.au For the copolymerization of styrene (Sty) and this compound (DDMA), the reactivity ratios were determined to be r₁(Sty) = 0.52 and r₂(DDMA) = 0.42, indicating a tendency toward ideal copolymerization. srce.hr
Penultimate Effect Model: It is increasingly recognized that the monomer unit preceding the terminal one—the penultimate unit—can also influence the reactivity of the propagating radical. vot.plgwdg.deacs.org This is known as the penultimate unit effect (PUE). The PUE model involves more complex kinetics with additional parameters, distinguishing between explicit and implicit penultimate models. gwdg.deresearchgate.net While the terminal model may suffice for composition data, the PUE model is often necessary to accurately describe the propagation kinetics, especially in systems with monomers of significantly different reactivity. gwdg.demdpi.com For the dodecyl acrylate (B77674) (DA)-dodecyl methacrylate (DDMA) system, a model considering penultimate units was found to be excellently applicable for describing the termination kinetics. acs.orgqut.edu.au Studies have shown that while penultimate effects on individual propagation rate coefficients are operative in acrylate-methacrylate systems, the terminal model reactivity ratios remain reasonable and meaningful kinetic quantities. gwdg.dequt.edu.au
Kinetic Investigations of this compound Copolymerization
Kinetic studies delve into the rates of polymerization and how they are affected by various experimental conditions, providing a deeper understanding of the reaction mechanism.
Influence of Monomer Feed Composition
In the copolymerization of this compound with styrene, the initial polymerization rate was found to decrease sharply as the mole fraction of styrene in the monomer feed increased. srce.hr Similarly, in the copolymerization of methyl methacrylate (MMA) and this compound (DDMA), the polymerization rate was highest for pure DDMA and decreased as the proportion of MMA increased. researchgate.netresearchgate.net This indicates that DDMA polymerizes at a faster rate than both styrene and MMA under these conditions. srce.hrresearchgate.net
The monomer feed also affects termination kinetics. For the dodecyl acrylate (DA)-dodecyl methacrylate (DDMA) system, the ratio of the termination to propagation rate coefficients (kₜ/kₚ) remains independent of the monomer mixture composition for DDMA mole fractions from 1.0 down to 0.5, but varies strongly at lower DDMA contents. cmu.edu A study on the termination kinetics of the DA-DDMA system showed a linear relationship when plotting the logarithm of the termination rate coefficient (log kₜ) against the monomer mole fraction. acs.orgqut.edu.aucmu.edu
Below is a table summarizing the effect of monomer feed composition on conversion in the copolymerization of styrene and this compound in a xylene solution.
| Mole Fraction of Styrene in Feed | Initiator Type | Temperature (°C) | Conversion after 1 hour (%) |
| 0.50 | Monofunctional | 105 | 17.0 |
| 0.50 | Bifunctional | 115 | 17.7 |
Data sourced from a kinetic study using diperoxide initiators. aidic.it
Solvent Effects on Copolymerization Kinetics
The choice of solvent can influence polymerization kinetics, although the magnitude of this effect varies greatly depending on the specific monomer system.
However, significant solvent effects can arise when one of the comonomers is capable of specific interactions, such as hydrogen bonding. mdpi.comresearchgate.net For example, a study investigating the copolymerization of 2-hydroxyethyl methacrylate (HEMA) with this compound found that the reactivity of HEMA was abnormally high in benzene (B151609) (a non-polar solvent) but was reduced in polar solvents like tert-butanol (B103910) and dimethylformamide (DMF). mdpi.com This demonstrates that while the this compound unit itself is relatively insensitive to solvent polarity, its comonomer can introduce strong solvent-dependent kinetic behavior. mdpi.com
Comparison with Homopolymerization Kinetics
The homopolymerization of this compound is generally faster than that of other monomers like styrene or methyl methacrylate. srce.hrresearchgate.net In a study comparing the copolymerization of styrene and DDMA, the initial homopolymerization rates (Rₚ) were in the order of DDMA > Sty. srce.hr The copolymerization rate decreased from the higher rate of DDMA homopolymerization as the concentration of the slower-polymerizing styrene increased in the feed. srce.hr
A similar trend was observed for the copolymerization of methyl methacrylate (MMA) and this compound (DDMA). researchgate.net The polymerization rate followed the order: DDMA > DDMA/MMA > MMA, indicating that the incorporation of MMA slows down the faster polymerization of DDMA. researchgate.netresearchgate.net
Regarding termination kinetics, the initial conversion range over which the termination rate coefficient (kₜ) remains constant can differ significantly between homopolymerization and copolymerization. For instance, in studies of the dodecyl acrylate (DA)-DDMA system, the constant kₜ plateau region extends up to approximately 70% monomer conversion in DA homopolymerization, a much wider range than for many other monomers. acs.orgqut.edu.aucmu.edu
This compound (DDMA) is a versatile monomer utilized in the synthesis of copolymers with a wide range of properties. Its long alkyl chain imparts hydrophobicity, flexibility, and specific thermal characteristics to the resulting polymers. This section details copolymerization studies of DDMA with several distinct classes of monomers.
Styrenic Monomers (e.g., Styrene)
The free-radical copolymerization of this compound (DDMA) with styrene (Sty) has been investigated to understand the reactivity of these monomers and the properties of the resulting copolymers. srce.hrsrce.hr In one such study, the copolymerization was conducted in a toluene (B28343) solution using 2,2'-azobis(isobutyronitrile) (AIBN) as the initiator. srce.hrresearchgate.net The composition of the synthesized copolymers was determined using 1H NMR spectroscopy. srce.hr
The study revealed that the copolymerization reactivity ratios for the Sty-DDMA system were r₁ (Sty) = 0.52 and r₂ (DDMA) = 0.42. srce.hrsrce.hrresearchgate.net These values, with their product (r₁r₂ = 0.2184) being less than 1, indicate a tendency toward azeotropic or ideal random copolymerization, where the monomers are incorporated into the polymer chain in a statistically random sequence. srce.hrsrce.hrresearchgate.net The initial rate of polymerization was observed to decrease significantly as the proportion of styrene in the monomer feed increased. srce.hrresearchgate.net Similarly, the molecular weights and intrinsic viscosities of the copolymers decreased with a higher styrene fraction. srce.hrresearchgate.net From a thermal properties perspective, the thermal stability of the copolymers was found to improve with an increased styrene content. srce.hrresearchgate.net
| Monomer 1 (M₁) | Monomer 2 (M₂) | Reactivity Ratio (r₁) | Reactivity Ratio (r₂) | Polymerization System | Reference |
|---|---|---|---|---|---|
| Styrene | This compound | 0.52 | 0.42 | Toluene solution, AIBN initiator | srce.hrsrce.hr |
Other Alkyl Methacrylates (e.g., Methyl Methacrylate, Butyl Methacrylate, Hexyl Methacrylate, Octadecyl Methacrylate, Stearyl Methacrylate, 2-Ethylhexyl Methacrylate)
This compound is frequently copolymerized with other alkyl methacrylates to tailor the properties of the final polymer, such as its rheological behavior and thermal characteristics. These copolymers are often used as viscosity improvers for lubricating oils. chem-soc.si
Studies on the copolymerization of DDMA with methyl methacrylate (MMA) in a xylene solution have explored the influence of initiator type. chem-soc.siresearchgate.net Research comparing a conventional monofunctional initiator, benzoyl peroxide (BPO), with a bifunctional initiator, 1,1-di(tert-butylperoxy)cyclohexane (BPCH), found that the bifunctional initiator led to significantly higher polymerization rates. chem-soc.siresearchgate.net For both initiator types, the rate of polymerization followed the order: DDMA > DDMA/MMA copolymers > MMA. chem-soc.siresearchgate.net Notably, the use of the bifunctional initiator allowed for the simultaneous achievement of high reaction rates and high polymer molecular masses, potentially reducing reaction times by up to 50%. chem-soc.siresearchgate.net
The copolymerization of DDMA with stearyl methacrylate (SMA) has also been investigated. researchgate.net In studies involving styrene, the polymerization rate for octadecyl methacrylate (a monomer structurally similar to stearyl methacrylate) was found to be higher than that of DDMA. srce.hrresearchgate.net Copolymers of DDMA have also been synthesized with butyl methacrylate (BMA) and hexyl methacrylate (HMA) for various applications, including the development of biocompatible materials. alfa-chemistry.comrsc.orgjst.go.jp The termination kinetics in the free-radical bulk copolymerization of the dodecyl acrylate (DA)–this compound (DMA) system have been analyzed, providing insights into the reaction mechanism. acs.org The study highlighted that steric effects play a significant role in controlling the termination rate. acs.org
| Comonomer | Key Research Finding | Polymerization System Details | Reference |
|---|---|---|---|
| Methyl Methacrylate (MMA) | Bifunctional initiator (BPCH) provided higher reaction rates and molecular masses compared to monofunctional initiator (BPO). | Xylene solution; Initiators: BPO at 95°C, BPCH at 115°C. | chem-soc.siresearchgate.net |
| Octadecyl Methacrylate (ODMA) | Copolymerized with styrene, the initial polymerization rate of ODMA was higher than that of DDMA. | Toluene solution, AIBN initiator. | srce.hr |
| Butyl Methacrylate (BMA) | Copolymerized with 2-methacryloyloxyethyl phosphorylcholine (B1220837) (MPC) and DDMA to create biocompatible polymers. | Solution polymerization. | alfa-chemistry.comrsc.org |
| Hexyl Methacrylate (HMA) | Used alongside DDMA in copolymerization with MPC for biomedical applications. | Solution polymerization. | alfa-chemistry.comrsc.org |
| Dodecyl Acrylate (DA) | Termination kinetics study showed steric effects significantly control the termination rate in bulk copolymerization. | Bulk polymerization at 1000 bar, 40°C. | acs.org |
Hydroxyalkyl Methacrylates (e.g., 2-Hydroxyethyl Methacrylate)
The copolymerization of this compound with hydroxyalkyl methacrylates, such as 2-hydroxyethyl methacrylate (HEMA), results in amphiphilic copolymers. These polymers contain both hydrophobic (from DDMA) and hydrophilic (from HEMA) segments. The properties of these copolymers, particularly their interaction with water, are of significant interest.
Research has shown that when poly(MPC-co-BMA) and poly(MPC-co-DDMA) are hydrated, they exhibit significantly larger fractions of free water compared to poly(2-hydroxyethyl methacrylate) (PHEMA). nih.gov This high free water fraction is believed to be a key factor in the reduced protein adsorption observed on surfaces coated with these MPC-containing copolymers. nih.gov This suggests that incorporating DDMA into hydrophilic polymer networks can modulate water structure within the hydrogel, a critical aspect for biocompatible materials. nih.gov
Phosphorylcholine-Containing Methacrylates (e.g., 2-Methacryloyloxyethyl Phosphorylcholine)
Copolymers of this compound and 2-methacryloyloxyethyl phosphorylcholine (MPC) are well-studied for their biomimetic and biocompatible properties. researchgate.netresearchgate.netacs.org These amphiphilic copolymers are synthesized to mimic the structure of cell membranes. nih.govsemanticscholar.org
Studies using reversible addition-fragmentation chain transfer (RAFT) controlled radical polymerization have produced water-soluble P(MPC/DDMA) random copolymers. nih.govsemanticscholar.org The monomer reactivity ratios for this system were found to be r₁(MPC) = 1.01 and r₂(DDMA) = 1.00, indicating an ideal free-radical copolymerization where the monomers add randomly to the growing chain. nih.govsemanticscholar.orgresearchgate.net In aqueous solutions, these copolymers self-assemble, forming interpolymer aggregates. nih.govsemanticscholar.org These aggregates consist of a hydrophobic core formed by the pendant n-dodecyl groups of DDMA, which is shielded by a hydrophilic shell of MPC units. nih.govsemanticscholar.org The formation of these hydrophobic microdomains has been confirmed, and their presence is recognized by certain cell types, such as macrophage-like cells. researchgate.netresearchgate.netacs.org The aggregation number and the size of these aggregates increase with a higher DDMA content in the copolymer. nih.govsemanticscholar.org
| Monomer 1 (M₁) | Monomer 2 (M₂) | Reactivity Ratio (r₁) | Reactivity Ratio (r₂) | Polymerization Method | Reference |
|---|---|---|---|---|---|
| 2-Methacryloyloxyethyl Phosphorylcholine (MPC) | This compound (DDMA) | 1.01 | 1.00 | RAFT controlled radical polymerization | nih.govsemanticscholar.orgresearchgate.net |
Di-/Multifunctional Methacrylates (e.g., Oxyethylene Glycol Dimethacrylates)
The copolymerization of this compound with di- or multifunctional methacrylates, such as oxyethylene glycol dimethacrylates (OEGDM), is a method for creating cross-linked polymer networks. emu.edu.trvot.pl The kinetics and properties of these networks can be controlled by the monomer ratio and the structure of the cross-linking agent. researchgate.net
Photo-induced copolymerization of DDMA with various OEGDM monomers has been investigated. researchgate.net The reactivity ratios were determined using several calculation methods, which consistently showed that the reactivity ratio for DDMA (r₁) was lower than 1, while the ratio for the OEGDM (r₂) was higher than 1. vot.plresearchgate.net This indicates that the dimethacrylate monomer is more reactive and is preferentially incorporated into the polymer chain, especially at the beginning of the reaction. vot.pl This leads to the formation of a more densely cross-linked polymer in the early stages of polymerization. researchgate.net The length of the flexible oxyethylene spacer in the dimethacrylate molecule also influences the polymerization kinetics. researchgate.net Adding a comonomer with a bulky substituent like DDMA can create steric hindrances that limit cyclization and cross-linking reactions, which is a method to control the network structure. rsc.org
| Monomer 1 (M₁) | Monomer 2 (M₂) | Reactivity Ratio (r₁) | Reactivity Ratio (r₂) | Reference |
|---|---|---|---|---|
| This compound | Ethylene (B1197577) Glycol Dimethacrylate | 0.265 | 2.121 | vot.pl |
| This compound | Tri(oxyethylene) Glycol Dimethacrylate | 0.380 | 1.830 | vot.pl |
Bio-Based Monomers (e.g., β-Myrcene, Dibutyl Itaconate)
To create more sustainable polymers, this compound has been copolymerized with monomers derived from renewable resources, such as the monoterpene β-myrcene. impactfactor.orgresearchgate.net These copolymerizations are often carried out using environmentally favorable techniques like emulsion polymerization. impactfactor.orgresearchgate.net
Studies describe the synthesis of copolymers from β-myrcene and various methacrylate monomers, including isodecyl methacrylate (a structural isomer of DDMA), via solvent-free emulsion polymerization. impactfactor.orgresearchgate.netresearchgate.net In these systems, ammonium (B1175870) persulfate is used as an initiator and sodium dodecyl sulfate (B86663) (SDS) acts as an emulsifier. impactfactor.orgresearchgate.net Characterization of the resulting copolymers confirmed their chemical structure. impactfactor.org It was observed that the length and structure of the methacrylate's side chain can affect the polymerization reaction. impactfactor.orgresearchgate.net The resulting latex products have the potential to be vulcanized to create semi-synthetic rubbers. researchgate.net While direct copolymerization of terpenes like β-myrcene can be challenging, using them with methacrylates can yield copolymers that incorporate the bio-sourced monomer. neliti.com
Architectural Design of this compound Copolymers
The incorporation of this compound (DDM) into copolymer structures allows for the precise tuning of material properties by controlling the polymer architecture. The arrangement of DDM units alongside other monomers in random, statistical, block, or graft formations dictates the final characteristics and applications of the resulting copolymer.
Random and Statistical Copolymers
Random and statistical copolymers of this compound are synthesized by polymerizing DDM with one or more comonomers, where the monomer units are distributed along the polymer chain according to statistical laws. These architectures are valuable for creating materials with averaged or synergistic properties derived from the constituent monomers.
Living radical polymerization techniques have been employed to synthesize well-defined amphiphilic random copolymers. For instance, methacrylate-based random copolymers with controlled molecular weight and narrow molecular weight distribution (Mw/Mn < 1.2) were created by copolymerizing PEG methyl ether methacrylate (PEGMA) and this compound using a ruthenium catalyst. jst.go.jp The resulting copolymers were found to self-assemble into size-controlled and thermoresponsive micelles in water. jst.go.jp The size of these micelles could be tuned by altering the copolymer composition and the degree of polymerization. jst.go.jp
Free radical polymerization is another common method for producing random copolymers. A series of anionic amphiphilic random copolymers was synthesized from sodium p-styrene sulfonate and this compound. nih.gov These copolymers, in conjunction with a co-surfactant, proved effective in stabilizing oil-in-water (O/W) nanoemulsions, which demonstrated exceptional long-term stability and heat resistance. nih.gov The random arrangement of the hydrophilic and hydrophobic side chains allows for higher emulsifying efficiency compared to block copolymers, as they can form a pseudo-Janus-type structure at the solvent interface. nih.gov
The self-assembly of amphiphilic statistical copolymers in aqueous solutions is a key area of research. Copolymers of DDM with hydrophilic monomers like methacrylic acid (MAA) or 2-(dimethylamino)ethyl methacrylate (DMAEMA) self-assemble into spherical nanoparticles. nih.gov The size of these nanoparticles is influenced by the hydrophobicity of the comonomer, with more hydrophobic copolymers forming larger nanoparticles. nih.gov Similarly, random copolymers of sodium 2-(acrylamido)-2-methylpropanesulfonate (AMPS) and this compound exhibit association behavior in water that is strongly dependent on the DDM content. acs.org At low DDM content (< 3 mol%), both unimers and large multipolymer aggregates are formed, while at higher concentrations (9 mol%), more defined multipolymer micelles are observed. acs.org
Three-armed star random copolymers with amphiphilic properties have also been synthesized via ruthenium-catalyzed living radical copolymerization of PEGMA and DDM. kyoto-u.ac.jp These star copolymers can self-fold in water to form compact unimolecular micelles due to intramolecular hydrophobic interactions. kyoto-u.ac.jp
Table 1: Synthesis and Properties of Random/Statistical this compound Copolymers
| Comonomer(s) | Polymerization Method | Key Findings | Reference |
|---|---|---|---|
| PEG methyl ether methacrylate (PEGMA) | Ruthenium-catalyzed living radical polymerization | Produced thermoresponsive, size-controlled micelles in water. | jst.go.jp |
| Sodium p-styrene sulfonate | Free radical polymerization | Formed stable O/W nanoemulsions with high heat resistance. | nih.gov |
| Methacrylic acid (MAA) or 2-(dimethylamino)ethyl methacrylate (DMAEMA) | Not specified | Self-assembled into spherical nanoparticles; size dependent on comonomer hydrophobicity. | nih.gov |
| Sodium 2-(acrylamido)-2-methylpropanesulfonate (AMPS) | Not specified | Association in water depended on DDM content, forming unimers, aggregates, or micelles. | acs.org |
| PEG methyl ether methacrylate (PEGMA) | Ruthenium-catalyzed living radical copolymerization | Three-armed star copolymers formed compact unimolecular micelles in water. | kyoto-u.ac.jp |
Block and Graft Copolymers
Block and graft copolymers represent more complex architectures where long sequences (blocks) of one monomer are covalently bonded to sequences of another, or where polymeric side chains (grafts) are attached to a main polymer backbone. These structures often lead to distinct phase separation and the formation of highly ordered nanostructures.
Block Copolymers:
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing well-defined block copolymers containing DDM. Diblock copolymers of poly(lauryl methacrylate) (PLMA), a close structural analog of poly(this compound), and poly(behenyl methacrylate) (PBeMA) have been prepared via RAFT solution polymerization. rsc.org A comparison between these diblock copolymers and their statistical counterparts of nearly identical composition revealed that the block architecture resulted in significantly higher crystallization and melting temperatures for the semi-crystalline PBeMA block. rsc.org
The combination of RAFT polymerization and Polymerization-Induced Self-Assembly (PISA) has been used to create poly(methacrylic acid)-block-polystyrene (PMAA-b-PS) diblock copolymers at high solids content in water. mdpi.comnih.gov In this system, modifying the RAFT agent's Z-group with a dodecyl chain significantly increased the hydrophobicity of the chain transfer agent. mdpi.comnih.gov This modification enabled well-controlled polymerization and led to full monomer conversion within two hours, even at a high solids content of up to 50 wt%, while maintaining narrow molar mass distributions. mdpi.comnih.gov
Graft Copolymers:
Graft copolymers featuring DDM (or its synonym lauryl methacrylate, LMA) have been synthesized through various methods. The "grafting-through" method using RAFT polymerization has been employed to create terpolymers from a poly(2-ethyl-2-oxazoline)methacrylate macromonomer, n-butyl methacrylate, and lauryl methacrylate. warwick.ac.ukacs.org The self-assembly of these graft copolymers in both water and dodecane (B42187) was studied, revealing the formation of various morphologies depending on the copolymer composition. warwick.ac.ukacs.org These materials also exhibited thermoresponsive behavior in water. warwick.ac.ukacs.org
The monomer sequence within the graft copolymer architecture is critical for controlling self-assembly. A study comparing acrylate random, methacrylate/acrylate gradient, and methacrylate random block copolymers showed that a random, non-biased distribution of hydrophilic PEG and hydrophobic dodecyl grafts is essential for forming uniform, size-controlled micelles in water. rsc.org In contrast, gradient or blocky distributions led to micelles with different sizes or broader size distributions. rsc.org
Emulsion polymerization has also been used to create graft copolymers. In one study, this compound was polymerized onto a hydroxylated polybutadiene-based polyurethane prepolymer seed latex. publish.csiro.au The resulting material showed extensive grafting and compatibilization between the polyurethane backbone and the poly(this compound) grafts, leading to a product with increased tackiness. publish.csiro.au
Table 2: Synthesis and Properties of Block/Graft this compound Copolymers
| Copolymer Type | Comonomer(s)/Backbone | Polymerization Method | Key Findings | Reference |
|---|---|---|---|---|
| Diblock | Behenyl methacrylate (as PLMA-b-PBeMA) | RAFT solution polymerization | Block architecture led to higher Tc and Tm compared to statistical copolymers. | rsc.org |
| Diblock | Methacrylic acid, Styrene | RAFT emulsion polymerization (PISA) | A dodecyl-terminated RAFT agent enabled controlled polymerization at high solids content (up to 50 wt%). | mdpi.comnih.gov |
| Graft | Poly(2-ethyl-2-oxazoline)methacrylate, n-Butyl methacrylate | RAFT polymerization ("grafting-through") | Formed various self-assembled morphologies in water and dodecane; showed thermoresponsive behavior. | warwick.ac.ukacs.org |
| Graft | Poly(ethylene glycol) (PEG) | Controlled/Free radical copolymerization | A random distribution of dodecyl grafts was crucial for forming uniform micelles. | rsc.org |
| Graft | Polyurethane prepolymer | Emulsion polymerization | Extensive grafting onto the polyurethane backbone resulted in a compatibilized, tackier material. | publish.csiro.au |
Poly Dodecyl Methacrylate and Copolymer Microstructure and Macrostructure
Molecular Weight and Polydispersity Analysis
The molecular weight and polydispersity index (PDI) are fundamental characteristics of polymers that significantly impact their properties. Gel permeation chromatography (GPC) is a common technique used to determine these parameters for PDMA and its copolymers. nsf.govrsc.orgchem-soc.si
Living radical polymerization techniques, such as reversible addition-fragmentation chain-transfer (RAFT) polymerization, are often employed to synthesize PDMA-based copolymers with controlled molecular weights and narrow molecular weight distributions (PDI < 1.2). jst.go.jp For instance, amphiphilic random copolymers of poly(ethylene glycol) methyl ether methacrylate (B99206) (PEGMA) and dodecyl methacrylate (DMA) have been synthesized with a PDI of less than 1.2. jst.go.jp Similarly, the RAFT copolymerization of styrene (B11656) and this compound has been used to produce copolymers with controlled molecular weights. srce.hr
In some cases, such as in the free radical polymerization of this compound with sodium p-styrene sulfonate, an increase in the hydrophilic/lipophilic feed ratio can lead to a decrease in both the number-average molecular weight (Mn) and the weight-average molecular weight (Mw). nih.gov The synthesis of high molecular weight polystearylacrylate and polystearylmethacrylate polymers via the ATRP method has yielded polymers with number average molecular weights in the range of 58,000-439,000 g/mol . ijeas.org
Table 1: Molecular Weight and Polydispersity Data for this compound Copolymers
| Copolymer System | Polymerization Method | Mn (g/mol) | Mw (g/mol) | PDI (Mw/Mn) | Reference |
|---|---|---|---|---|---|
| P(PEGMA-ran-DMA) | Living Radical Polymerization | - | - | <1.2 | jst.go.jp |
| P(SSS-ran-LMA) | Free Radical Polymerization | Decreases with increasing hydrophilic feed | Decreases with increasing hydrophilic feed | - | nih.gov |
| P(Sty-co-DDMA) | RAFT Polymerization | Controlled | - | - | srce.hr |
| P(MMA-co-BA-co-VTES) | RAFT Mini-emulsion | 10,022 | - | 2.7 | aip.org |
| P(MMA-co-BA-co-GMA) | RAFT Mini-emulsion | 10,659 | - | 1.9 | aip.org |
| P(DDMA-co-DEAEMA)-PEG | - | 5,417 | - | 1.5 | researchgate.net |
| Polystearylacrylate/methacrylate | ATRP | 58,000 - 439,000 | - | - | ijeas.org |
Mn = Number-average molecular weight, Mw = Weight-average molecular weight, PDI = Polydispersity Index, PEGMA = Poly(ethylene glycol) methyl ether methacrylate, DMA = this compound, SSS = Sodium p-styrene sulfonate, LMA = this compound, Sty = Styrene, DDMA = this compound, MMA = Methyl methacrylate, BA = Butyl acrylate (B77674), VTES = Vinyl triethoxysilane, GMA = Glycidyl (B131873) methacrylate, DEAEMA = Diethylaminoethyl methacrylate, PEG = Poly(ethylene glycol).
Chain Conformation and Extension in Solution
The conformation of polymer chains in solution is influenced by the solvent quality and the chemical nature of the polymer. For poly(this compound), the ratio of the radius of gyration (Rg) to the hydrodynamic radius (Rh), often denoted as the ρ (rho) ratio, provides insight into the chain conformation. A ρ value of 0.775 is indicative of a hard, spherical structure, while values between 1.5 and 1.7 suggest a flexible polymer chain, and values greater than 2 are characteristic of a rigid rod. nih.gov
Studies on poly(lauryl methacrylate), a close structural analog of PDMA, have shown that these polymers can exhibit a semiflexible conformation in solution. researchgate.net The degree of chain extension for poly(alkyl methacrylates) in ideal solvents has been found to follow the order: poly(n-lauryl methacrylate) > poly(n-hexyl methacrylate) > poly(n-octyl methacrylate) > poly(n-butyl methacrylate) > poly(ethyl methacrylate) ≥ poly(methyl methacrylate). researchgate.net This indicates that the long dodecyl side chains in PDMA contribute to a more extended chain conformation compared to methacrylates with shorter alkyl chains.
Topology and Architecture Effects (e.g., Block vs. Random Copolymers)
The arrangement of monomer units within a copolymer, its topology, significantly affects its self-assembly behavior and properties. Block copolymers, with their distinct, covalently linked segments of different monomers, tend to microphase separate into well-defined nanostructures. mdpi.com In contrast, random copolymers have a statistical distribution of monomer units along the polymer chain. jst.go.jp
For instance, amphiphilic block copolymers containing a PDMA block can self-assemble into various morphologies, such as micelles and vesicles, in a selective solvent. mdpi.commdpi.com The specific morphology is governed by the relative block lengths and the interactions between the blocks and the solvent. mdpi.com
Random copolymers of this compound, for example with a hydrophilic comonomer like poly(ethylene glycol) methyl ether methacrylate (PEGMA), also exhibit self-assembly in aqueous solutions. jst.go.jprsc.org However, the nature of the self-assembled structures can differ from those of block copolymers. In some cases, these random copolymers form self-sorted multichain micelles. jst.go.jp The compatibility between the copolymer structures is a crucial factor in their assembly, as demonstrated by the formation of separate micelles in mixtures of random and block copolymers with different architectures. mdpi.com
Self-Assembly Phenomena in Amphiphilic Systems
Amphiphilic copolymers containing this compound as the hydrophobic component readily self-assemble in selective solvents, typically water, to form a variety of nanostructures. This behavior is driven by the tendency of the hydrophobic dodecyl chains to minimize contact with the aqueous environment.
Amphiphilic copolymers incorporating this compound can form various self-assembled structures, including micelles, nanoparticles, and vesicles. mdpi.comresearchgate.net Block copolymers are well-known for their ability to form these structures, where the insoluble block (e.g., PDMA) forms the core and the soluble block forms the corona. mdpi.com For example, a triblock terpolymer of poly[quaternized 2-(dimethylamino)ethyl methacrylate]-block-poly(lauryl methacrylate)-block-poly[oligo(ethylene glycol)] forms colloidal aggregates in solution. mdpi.com
Amphiphilic random copolymers of this compound can also form micelles and nanoparticles. jst.go.jpmdpi.com For instance, random copolymers of PEGMA and DMA self-assemble in water to form micelles. jst.go.jprsc.org Similarly, copolymers of 2-methacryloyloxyethyl phosphorylcholine (B1220837) (MPC) and this compound (DMA) form interpolymer aggregates in aqueous solutions due to the hydrophobic interactions of the dodecyl groups. mdpi.com The aggregation number of these structures tends to increase with a higher content of the hydrophobic DMA units. mdpi.com In some cases, depending on the copolymer composition, these systems can form vesicles. researchgate.net
The size and morphology of the nanoparticles formed from this compound copolymers can be controlled by several factors. In amphiphilic statistical copolymers, the size of the self-assembled nanoparticles is influenced by the copolymer composition and the hydrophobicity of the comonomer. researchgate.netnih.gov Generally, more hydrophobic copolymers tend to form larger nanoparticles. researchgate.net
The morphology of the self-assembled structures can also be tuned. For instance, crystallization-driven self-assembly of a block copolymer containing a poly(tetraethylene glycol monododecyl ether methacrylate) block can lead to the formation of fiber-like micelles or scarf-like structures depending on the solvent. acs.org
Table 2: Factors Influencing Nanoparticle Size and Morphology
| Factor | Influence | Example System | Reference |
|---|---|---|---|
| Copolymer Composition | Determines nanoparticle size | P(BMA-stat-MAA) | acs.org |
| Controls micelle size in water | PEGMA/DMA random copolymers | rsc.org | |
| Hydrophobicity of Comonomer | More hydrophobic leads to larger nanoparticles | Amphiphilic statistical copolymers | researchgate.net |
| Solvent | Affects morphology (fibers vs. scarves) | Crystalline-brush block copolymer | acs.org |
| Monomer Sequence | Random distribution leads to uniform micelles | PEG/dodecyl graft copolymers | rsc.org |
BMA = Butyl methacrylate, MAA = Methacrylic acid, PEGMA = Poly(ethylene glycol) methyl ether methacrylate, DMA = this compound.
The sequence of monomer units along the copolymer chain plays a critical role in the self-assembly process. Studies on PEG/dodecyl graft copolymers have shown that a random and non-biased distribution of hydrophilic and hydrophobic monomers is key to forming uniform-sized micelles. rsc.org In contrast, gradient or random block copolymers, which have a more localized accumulation of hydrophobic segments, tend to form micelles with different sizes or broader size distributions. rsc.org This highlights the importance of monomer sequence in achieving precise control over the self-assembled structures.
Chain flexibility also impacts self-assembly. More flexible polymer backbones, such as those based on acrylates compared to methacrylates, can lead to micelles with higher mobility of the polymer chains. rsc.org In thin films, increasing chain rigidity can enhance the stability of perpendicularly oriented lamellar phases in block copolymers. tau.ac.il This interplay between monomer sequence and chain flexibility provides a powerful tool for tailoring the properties of self-assembled nanomaterials derived from this compound copolymers.
Control of Nanoparticle Size and Morphology
Network Structure and Crosslinking Density in Poly(this compound) Gels
The formation of three-dimensional networks in poly(this compound) systems can be achieved through either physical or chemical crosslinking, leading to the creation of gels with distinct properties. The crosslinking density, which is the number of crosslinks per unit volume, is a critical parameter that dictates the mechanical and swelling behavior of the resulting gel.
Physical Crosslinking via Hydrophobic Associations
Physical gels based on PDMA utilize the strong hydrophobic associations between the dodecyl side chains as transient, non-covalent crosslinks. acs.org In aqueous systems, typically through copolymerization with a hydrophilic monomer like acrylamide (B121943), the dodecyl groups aggregate to form micelle-like domains. researchgate.net These hydrophobic domains act as physical junction points, connecting multiple polymer chains to form a macroscopic three-dimensional network. researchgate.netnih.gov
The formation and stability of these physical crosslinks are highly dependent on environmental conditions. For instance, in the micellar copolymerization of acrylamide and this compound, the presence of salt (e.g., NaCl) is crucial for the solubilization of the hydrophobic monomer and the subsequent formation of stable, insoluble gels. acs.org The resulting hydrophobic associations are often so strong that they are not disrupted even when the gel swells in water. acs.orgresearchgate.net
The key characteristic of these physically crosslinked gels is the dynamic and reversible nature of the junction zones. researchgate.netnih.gov Unlike permanent chemical crosslinks, these hydrophobic associations can dissociate and reform, allowing the network to dissipate energy under stress. This mechanism imparts remarkable toughness and self-healing properties to the hydrogels. acs.orgrsc.org Rheological studies show that these gels have a significantly higher loss factor (tan δ) compared to chemically crosslinked gels, which is indicative of the dynamic nature of the physical crosslinks. researchgate.net
| Property | Description | Governing Factor | Reference |
|---|---|---|---|
| Crosslink Type | Non-covalent, reversible hydrophobic associations. | Aggregation of dodecyl side chains. | acs.org |
| Formation | Micellar copolymerization with hydrophilic monomers. Requires surfactant and often salt. | Hydrophobic interactions, van der Waals forces. | acs.orgresearchgate.net |
| Mechanical Behavior | High toughness, stretchability, and self-healing capacity. | Dynamic nature of crosslinks allows for energy dissipation. | acs.orgrsc.org |
| Homogeneity | More homogeneous than chemically crosslinked gels. | Mobility of the physical junction zones. | researchgate.net |
| Stability | Insoluble in water but can be dissolved in surfactant solutions that disrupt micelles. | Strength of hydrophobic associations. | acs.org |
Chemical Crosslinking Mechanisms
Chemical crosslinking involves the formation of permanent, covalent bonds between polymer chains, creating a stable and irreversible network structure. researchgate.netbeilstein-journals.org For this compound, this is typically achieved during the polymerization process by including a multifunctional monomer that can react with the growing polymer chains.
The most common method is free-radical polymerization. acs.org In this process, a crosslinking agent, which is a monomer with two or more polymerizable double bonds (e.g., divinyl or dimethacrylate monomers), is added to the reaction mixture containing this compound. researchgate.net Common crosslinkers include oxyethylene glycol dimethacrylates (OEGDM) and ethylene (B1197577) glycol dimethacrylate (EGDMA). researchgate.net
During polymerization, the growing radical chains can react with either of the double bonds on the crosslinker molecule. The second double bond on the crosslinker can then react with another growing chain, creating a covalent bridge between two separate polymer backbones. researchgate.net The reactivity ratios of this compound and the crosslinker determine the distribution of crosslinks. For instance, in copolymerization with OEGDM, the reactivity ratio for the crosslinker is often higher, meaning the polymer formed at the beginning of the reaction is more densely crosslinked. researchgate.net
Interestingly, crosslinked structures can also form during the bulk free-radical polymerization of this compound even without an added crosslinking agent. researchgate.net This is attributed to chain transfer reactions where a radical abstracts a hydrogen atom from the alkyl side-group of an already formed polymer chain. This creates a new radical center on the polymer backbone, which can then initiate the growth of a new branch or react with another chain, leading to a crosslinked network. researchgate.net The efficiency of this self-crosslinking is higher when peroxide initiators are used compared to azo initiators, due to the higher reactivity of oxy radicals in transfer reactions. researchgate.net
| Feature | Physical Crosslinking | Chemical Crosslinking |
|---|---|---|
| Bonding Type | Non-covalent (Hydrophobic Interactions) | Covalent Bonds |
| Nature of Crosslinks | Reversible, Dynamic, Temporary | Irreversible, Static, Permanent |
| Typical Agents | Self-association of dodecyl groups | Ethylene glycol dimethacrylate (EGDMA), Divinylbenzene |
| Resulting Properties | High toughness, self-healing, stimulus-responsive | High stability, robust mechanical strength |
| Homogeneity | Generally more homogeneous | Can be heterogeneous, especially at high crosslink density |
Advanced Characterization Techniques in Dodecyl Methacrylate Research
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the chemical structure of dodecyl methacrylate (B99206) and for monitoring its transformation during polymerization.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of dodecyl methacrylate and its polymers.
¹H NMR: The ¹H NMR spectrum of the this compound monomer provides distinct signals corresponding to the different protons in the molecule. chemicalbook.comwhiterose.ac.uk For instance, the protons of the vinyl group (H₂C=C) typically appear as separate signals, while the methyl group attached to the double bond (C=C-CH₃) also has a characteristic chemical shift. whiterose.ac.uk The long dodecyl chain exhibits a series of signals, including a triplet for the terminal methyl group (-CH₃) and signals for the numerous methylene (B1212753) groups (-CH₂-), with the one closest to the ester oxygen (-COOCH₂-) being shifted further downfield. whiterose.ac.uksrce.hr In the context of polymerization, ¹H NMR is used to determine copolymer composition and can be employed to monitor monomer conversion by comparing the integral of monomer-specific peaks to an internal standard. srce.hracs.org
¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the this compound molecule. Each carbon atom in a unique chemical environment gives a distinct signal. Key resonances include those for the carbonyl carbon of the ester group, the carbons of the vinyl group, and the various carbons of the dodecyl alkyl chain. This technique is also valuable for characterizing the microstructure of poly(this compound) and its copolymers. researchgate.net
Interactive Data Table: Typical ¹H NMR Chemical Shifts for this compound Monomer
| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity |
| H₂C=C (trans) | 6.12 | s |
| H₂C=C (cis) | 5.57 | s |
| -COOCH₂- | 4.13-4.20 | t |
| C=C-CH₃ | 1.97 | s |
| -COOCH₂CH₂- | 1.64-1.74 | m |
| -(CH₂)₉- | 1.22-1.44 | m |
| -CH₃ (dodecyl) | 0.88-0.93 | t |
Note: Chemical shifts are typically reported relative to a standard like tetramethylsilane (B1202638) (TMS) and can vary slightly depending on the solvent used. Data sourced from reference whiterose.ac.uk.
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive method for identifying functional groups present in this compound and its polymers. The FTIR spectrum of the DDMA monomer shows characteristic absorption bands. researchgate.netijeas.org A strong band is observed for the stretching vibration of the carbonyl group (C=O) in the ester, typically around 1714-1724 cm⁻¹. aip.org The C=C vinyl group stretching appears in the region of 1600-1641 cm⁻¹. aip.org Additionally, C-H stretching vibrations of the alkyl chain are seen between 2800-3000 cm⁻¹. aip.org Upon polymerization, the disappearance or significant reduction of the C=C vinyl group absorption band is a clear indicator of the reaction's progress. ijeas.org In studies of copolymers, FTIR can confirm the incorporation of different monomer units. icm.edu.plresearchgate.net
Interactive Data Table: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| C=O (Ester) | Stretching | 1714 - 1724 |
| C=C (Vinyl) | Stretching | 1600 - 1641 |
| C-O (Ester) | Stretching | 1150 - 1180 |
| C-H (Alkyl) | Stretching | 2800 - 3000 |
Note: The exact wavenumber can be influenced by the molecular environment. Data sourced from reference aip.org.
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), spectroscopy is a highly specialized technique used to detect and characterize species with unpaired electrons, such as the free radicals that propagate polymerization. In the study of this compound polymerization, ESR is employed to directly measure the concentration of propagating free radicals. acs.orgqut.edu.au The ESR spectrum of the propagating DDMA radical initially shows a well-resolved 13-line signal. acs.orgqut.edu.auacs.org As the monomer conversion increases, the mobility of the propagating radical is hindered, leading to a change in the spectrum, which transitions to a 9-line signal at higher conversions. acs.orgqut.edu.au By determining the free-radical concentration, ESR allows for the calculation of the propagation rate coefficient (kp), a fundamental kinetic parameter of polymerization. acs.orgqut.edu.auacs.org
Fourier Transform Infrared (FTIR) Spectroscopy
Chromatographic Techniques for Polymer Analysis
Chromatographic methods are essential for separating and analyzing the components of a polymerization reaction mixture, providing crucial data on the resulting polymer's properties and the reaction's efficiency.
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the primary technique for determining the molecular weight and molecular weight distribution (or polydispersity index, PDI) of polymers like poly(this compound). nih.gov The method separates polymer chains based on their hydrodynamic volume in solution. Larger molecules elute from the chromatography column faster than smaller ones. By calibrating the system with polymer standards of known molecular weight, the average molecular weights (such as number-average, Mn, and weight-average, Mw) and the PDI (Mw/Mn) of a poly(this compound) sample can be determined. nih.gov This information is critical for understanding how reaction conditions affect the final polymer properties. SEC is often used in conjunction with other techniques, such as pulsed laser polymerization (PLP), to gain a comprehensive understanding of polymerization kinetics. qut.edu.auacs.org
Gas Chromatography (GC) is a powerful analytical technique used to determine the extent of monomer conversion during the polymerization of this compound. vot.pl This method involves separating the volatile components of a reaction mixture, primarily the unreacted monomer, from the non-volatile polymer. By taking samples from the reaction at different times and analyzing them by GC, the decrease in the monomer concentration can be accurately monitored. acs.org Typically, an internal standard (a non-reactive compound added to the mixture in a known quantity) is used to improve the accuracy of the quantification. acs.org The monomer conversion is then calculated by comparing the monomer peak area to the internal standard's peak area at various time points relative to the initial ratio. acs.orgnih.gov
Size Exclusion Chromatography (SEC)/Gel Permeation Chromatography (GPC) for Molecular Weight Distribution
Thermal Analysis for Reaction and Material Behavior
Thermal analysis techniques are crucial for understanding the polymerization and material properties of this compound (DDMA) and its polymers. These methods provide insights into reaction kinetics, phase transitions, and thermal stability.
Differential Scanning Calorimetry (DSC) for Polymerization Kinetics and Phase Transitions
Differential Scanning Calorimetry (DSC) is a powerful thermo-analytical technique used to study the thermal properties of materials. nih.gov It measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of thermodynamic parameters like melting temperature (Tm), glass transition temperature (Tg), and enthalpy changes (ΔH). nih.govmdpi.com
In the context of this compound, DSC is extensively used to investigate its free-radical polymerization kinetics. akjournals.com Studies have shown that the bulk polymerization of DDMA exhibits autoacceleration, also known as the gel effect, at temperatures between 70°C and 90°C. akjournals.comresearchgate.net This phenomenon is characterized by a rapid increase in the polymerization rate and is observed as a distinct feature in DSC thermograms. akjournals.com The DSC curves for DDMA polymerization at these temperatures often show two maxima, which can be deconvoluted to analyze the polymerization process before and after the onset of autoacceleration. akjournals.com However, at 100°C, the autoacceleration effect is absent, and the DSC curve displays only a single maximum. akjournals.com
The rate of polymerization and the manifestation of autoacceleration are also dependent on the initiator concentration. researchgate.net For instance, at 90°C, increasing the concentration of the initiator, 2,2'-azobisisobutyronitrile (AIBN), leads to changes in the shape of the DSC curve, reflecting the altered reaction kinetics. researchgate.net The activation energy for the polymerization of DDMA can also be determined from DSC data, providing further insight into the reaction mechanism. In nanoconfined environments, the activation energy for DDMA polymerization is found to be lower than in bulk conditions, suggesting that interactions with the confining surfaces influence the reaction. acs.org
DSC is also instrumental in characterizing the phase transitions of poly(this compound) (PDMA) and its blends. For example, when PDMA is blended with paraffins like eicosane (B133393) to create phase change materials (PCMs), DSC can determine the melting and crystallization temperatures and the associated latent heat of the blend. conicet.gov.ar In a 30 wt% eicosane/PDMA blend, the heat of phase change was found to be approximately 69 J/g. conicet.gov.ar
The table below summarizes the effect of temperature on the bulk polymerization of this compound with 0.5 wt% AIBN initiator as observed by DSC. akjournals.com
| Polymerization Temperature (°C) | Observation | Characteristics of DSC Curve |
| 70 | Autoacceleration observed | Two maxima |
| 80 | Autoacceleration observed | Two maxima |
| 90 | Autoacceleration observed | Two maxima |
| 100 | No autoacceleration | One maximum |
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is primarily used to determine the thermal stability and decomposition characteristics of materials.
In the study of this compound derivatives, TGA provides crucial information on their thermal degradation behavior. For copolymers of styrene (B11656) and this compound, TGA has shown that they decompose in a single stage. srce.hr The thermal stability of these copolymers is intermediate between that of the polystyrene and poly(this compound) homopolymers and increases with a higher styrene content. srce.hr Copolymers of styrene and this compound are generally stable up to 200°C. srce.hr
For gels synthesized from this compound and 2-(diethylamino)ethyl methacrylate, TGA reveals a multi-step degradation process. icm.edu.plresearchgate.net An initial weight loss is attributed to the degradation of the dimethylamino groups, followed by the breakdown of the alkyl acrylate (B77674) chain at higher temperatures. icm.edu.pl Similarly, in blends of thermotropic liquid crystalline polymers with poly(ethylene-co-glycidyl methacrylate), TGA has been used to assess the thermal stability of the individual components. mdpi.com The decomposition temperatures of both components in the blend were found to be higher than those of the neat polymers, indicating enhanced thermal stability due to interactions between the two. mdpi.com
The thermal stability of copolymers of dibutyl itaconate and lauryl methacrylate has also been evaluated using TGA. nih.gov These copolymers exhibit a two-stage degradation process, with the initial stage corresponding to the loss of volatile, low-molecular-weight compounds. nih.gov The degradation temperature at 5% weight loss (T5%) for these systems ranges from 248°C to 264°C, depending on the copolymer composition. nih.gov
The following table presents TGA data for copolymers of styrene (Sty) and this compound (DDMA), showing the onset of decomposition. srce.hr
| Copolymer Composition (Sty:DDMA) | Onset of Decomposition (°C) |
| Homopolymer DDMA | ~200 |
| 0.52 : 0.48 | ~200 |
| Homopolymer Styrene | Higher than DDMA copolymer |
Light Scattering and X-ray Scattering Techniques
Light and X-ray scattering techniques are indispensable for characterizing the size, shape, and structure of macromolecules and nanoparticles in this compound research.
Dynamic Light Scattering (DLS) for Particle Size Distribution
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of small particles and macromolecules in suspension. usp.org The technique is based on the principle of Brownian motion, where particles in a liquid are in constant, random motion. usp.org When illuminated by a laser, the scattered light intensity fluctuates over time due to this motion. usp.org DLS analyzes these fluctuations to determine the translational diffusion coefficient of the particles, which is then related to their hydrodynamic diameter via the Stokes-Einstein equation. usp.org
DLS is widely employed to characterize the particle size and size distribution of this compound-based nanoparticles and copolymers. For instance, in studies of self-assembled nanosystems containing poly(2-dimethylamino ethyl methacrylate)-b-poly(lauryl methacrylate) block copolymers, DLS is used to measure the hydrodynamic radius (Rh) and the polydispersity index (PDI), which indicates the breadth of the size distribution. mdpi.com
In the context of polymerization-induced self-assembly (PISA), DLS is a key tool for tracking the formation and evolution of nanoparticles. rsc.org For example, in the synthesis of poly(β-hydroxyalkanoate)/polymethacrylate block copolymers, DLS has been used to establish a pseudo-phase diagram, revealing an increase in the hydrodynamic diameter of the particles with increasing degrees of polymerization of the second block. rsc.org The hydrodynamic diameters of these particles were found to range from 56 to 194 nm, with narrow polydispersity indices (PDI < 0.140), indicating a well-controlled self-assembly process. rsc.org
The following table shows representative DLS data for poly(β-hydroxybutyrate)-b-poly(2-hydroxyethyl methacrylate) (PHBₓ-b-PHEMAy) nanoparticles, demonstrating the tunability of particle size with block lengths. rsc.org
| Sample | Hydrodynamic Diameter (DH, nm) | Polydispersity Index (PDI) |
| PHB₄₅-b-PHEMA₂₀₀ | 56 | < 0.140 |
| PHB₈₃-b-PHEMA₅₀₀ | 194 | < 0.140 |
Static Light Scattering (SLS) for Radii of Gyration
Static Light Scattering (SLS) is a technique that measures the time-averaged intensity of scattered light as a function of the scattering angle. wikipedia.orgresearchgate.net It is used to determine the weight-average molecular weight (Mw), the second virial coefficient (A2), which describes polymer-solvent interactions, and the z-average radius of gyration (Rg). wikipedia.orgdtic.mil The radius of gyration is a measure of the size of a polymer coil. dtic.mil For particles larger than approximately λ/20 (where λ is the wavelength of the incident light), the scattering intensity becomes angle-dependent, and measurements at multiple angles are necessary. anton-paar.com
In research involving this compound copolymers, SLS is used to gain insights into the shape and conformation of the polymer assemblies in solution. mdpi.com The ratio of the radius of gyration (Rg) to the hydrodynamic radius (Rh), obtained from DLS, can provide a rough estimate of the particle's morphology. mdpi.com For example, a hard, uniform sphere is expected to have an Rg/Rh ratio of 0.775, while a value of 1.0 is indicative of a thin-walled vesicle. mdpi.com Ratios between 1.3 and 1.5 suggest a random coil conformation. mdpi.com
For nanosystems composed of lipids and poly(2-dimethylamino ethyl methacrylate)-b-poly(lauryl methacrylate) block copolymers, SLS, in conjunction with DLS, has been used to probe the shape of the resulting nanoassemblies. mdpi.com
The table below illustrates the use of the Rg/Rh ratio to infer particle morphology. mdpi.com
| Rg/Rh Ratio | Inferred Morphology |
| 0.775 | Hard, uniform sphere |
| 1.0 | Thin-walled vesicle |
| 1.3 - 1.5 | Random coil |
Small-Angle X-ray Scattering (SAXS) for Mesostructure and Nanoparticle Morphology
Small-Angle X-ray Scattering (SAXS) is a powerful analytical technique that provides structural information about materials on a nanometer to micrometer scale. It is particularly useful for characterizing the size, shape, and internal structure of nanoparticles, polymers, and other soft matter systems. whiterose.ac.uk The technique involves measuring the elastic scattering of X-rays at very small angles from a sample. whiterose.ac.uk The resulting scattering pattern contains information about the electron density fluctuations within the material, which can be used to determine parameters such as particle size and shape, domain spacing in block copolymers, and the morphology of self-assembled structures. whiterose.ac.ukchemrxiv.org
SAXS is extensively used in this compound research to study the morphology of block copolymers and the evolution of nanostructures during polymerization. For example, in the study of poly(lauryl methacrylate)–poly(benzyl methacrylate) (PLMA–PBzMA) diblock copolymer spheres, SAXS was used to determine the core diameters of the nanoparticles. rsc.org Time-resolved SAXS studies have also been employed to monitor the thermally-induced fusion of these nanoparticles, revealing the formation of hybrid nanoparticles and the involvement of weakly anisotropic intermediate species. rsc.org
In polymerization-induced self-assembly (PISA) systems, in situ SAXS provides real-time information on the development of copolymer morphology. whiterose.ac.ukacs.org For instance, the synthesis of poly(stearyl methacrylate)–poly(benzyl methacrylate) (PSMA–PBzMA) diblock copolymers in non-polar media has been monitored using SAXS to understand the kinetics of nanoparticle formation. whiterose.ac.ukrsc.org The low-q region of the SAXS pattern is particularly informative, as the gradient in this region can be used to assign the predominant copolymer morphology (e.g., spheres, worms, or vesicles). acs.org
The table below summarizes SAXS data for PLMA₃₉–PBzMAₓ diblock copolymer spheres, showing the core diameter as a function of the PBzMA block's degree of polymerization (DP). rsc.org
| Copolymer | Core Diameter (nm) |
| PLMA₃₉–PBzMA₉₇ | 21 ± 2 |
| PLMA₃₉–PBzMA₂₉₄ | 48 ± 5 |
Microscopy for Surface and Internal Morphology
Microscopy techniques are essential for visualizing the surface and internal structures of materials containing this compound. These methods provide critical insights into the morphology of polymers and composites, which in turn influences their physical and chemical properties.
Scanning Probe Microscopy (SPM)
Scanning Probe Microscopy (SPM) is a family of techniques used to create images of surfaces with atomic or near-atomic resolution. toray-research.co.jp Atomic Force Microscopy (AFM), a prominent SPM technique, is particularly valuable for characterizing polymer surfaces. toray-research.co.jpkusicc.ac.in It can be used to observe phase separation and evaluate mechanical properties like Young's modulus and adhesion. toray-research.co.jp
In the context of this compound research, AFM has been employed to study the surface of polymer blends. For instance, adhesion force mapping using AFM was used to investigate a phase-separated blend of poly(methyl methacrylate) (PMMA) and poly(this compound) (PDDMA). acs.orgup.pt This technique successfully identified PMMA-rich and PDDMA-rich areas on the surface of the blend. acs.orgup.pt
AFM is also utilized to examine the surface topography of composite films. For example, the surface morphology of films made from poly(terminal vinyl dimethicone-co-methyl methacrylate-co-n-butyl acrylate)/pigment composite particles has been studied using AFM. rsc.org The analysis revealed the presence of protrusions on the film surface, which were attributed to the phase separation of polysiloxane chain segments during baking. rsc.org Furthermore, AFM has been used to visualize individual aggregates of copolymers of lauryl methacrylate and poly(ethylene glycol) methyl ether methacrylate. uca.edu.ar
Environmental Scanning Electron Microscopy (ESEM)
Environmental Scanning Electron Microscopy (ESEM) is a powerful tool for imaging materials in a gaseous environment, including hydrated samples, without the need for coating. researchgate.netgoogle.com This capability is particularly useful for studying the behavior of materials in conditions that mimic their natural or application environments.
In research involving this compound, ESEM has been used to observe the morphology of various materials. For example, it has been used to examine the surface of modified ethylene (B1197577) propylene (B89431) diene monomer (EPDM) surfaces grafted with lauryl methacrylate to assess the impact of bacterial biofouling. researchgate.net ESEM has also been employed to characterize the morphology of macroporous gels, such as those synthesized from glycidyl (B131873) methacrylate and ethylene glycol dimethacrylate, which can be incorporated into host membranes. google.com
Furthermore, ESEM, in conjunction with energy-dispersive X-ray (EDX) analysis, has been used to study the film formation of latex polymers in cement-based building materials. tum.de This analysis helps in understanding the distribution of different components within the composite material. tum.de
Rheological Characterization of Polymer Solutions and Melts
Rheology is the study of the flow of matter, primarily in a liquid state, but also as 'soft solids' or solids under conditions in which they respond with plastic flow rather than deforming elastically in response to an applied force. The rheological properties of this compound polymers, both in solution and as melts, are crucial for many of their applications, particularly as viscosity index improvers in lubricating oils. tandfonline.comijcce.ac.ir
Viscosity Measurements and Viscosity-Temperature Behavior
The viscosity of poly(this compound) (PDDMA) solutions and melts is a key parameter that determines their performance in various applications. Viscosity measurements are often conducted over a range of temperatures to understand the viscosity-temperature behavior, which is critical for applications like lubricating oils that operate under varying thermal conditions. uc.edu
The viscosity of lubricating oils decreases as the temperature increases. ijcce.ac.ir Polymeric additives like PDDMA are used to counteract this effect. ijcce.ac.ir As the temperature rises, the polymer coils in the oil expand, leading to an increase in the hydrodynamic volume of the polymer molecules, which in turn helps to maintain the viscosity of the oil. ijcce.ac.ir The effectiveness of a polymer as a viscosity index improver (VII) is quantified by the viscosity index (VI), a dimensionless number that indicates the stability of a lubricant's viscosity with temperature changes. uc.edu
Research has shown that the viscosity of solutions containing PDDMA-based copolymers is influenced by factors such as polymer concentration, molecular weight, and the nature of the solvent. srce.hrscirp.org For instance, the viscosity of solutions of copolymers of styrene, this compound, and octadecyl methacrylate in mineral base oil increases with increasing polymer concentration and molecular weight. tandfonline.comsrce.hr
Interactive Table: Viscosity of this compound Copolymer Solutions
| Polymer Composition | Concentration (wt%) | Temperature (°C) | Kinematic Viscosity (cSt) |
|---|---|---|---|
| Styrene/DDMA/ODMA Terpolymer | 5 | 40 | Varies with MW |
| Styrene/DDMA/ODMA Terpolymer | 5 | 100 | Varies with MW |
| P(DDMA-co-DEAEMA) | - | - | - |
Note: Specific viscosity values are dependent on the molecular weight (MW) of the polymer and are not explicitly provided in the source text. DDMA: this compound, ODMA: Octadecyl Methacrylate, Sty: Styrene, DEAEMA: 2-(diethylamino)ethyl methacrylate, PEG: Poly(ethylene glycol).
Viscoelastic Properties and Shear Stability
Polymers in solution exhibit both viscous and elastic properties, a behavior known as viscoelasticity. The viscoelastic properties of this compound polymers are important for their performance, particularly under high shear conditions. Shear stability refers to the ability of a polymer to resist mechanical degradation when subjected to high shear forces. tandfonline.com
Polymers with higher molecular weights are generally more effective at increasing viscosity but are also more susceptible to shear degradation. tandfonline.com When a polymer solution is subjected to high shear, the polymer chains can break, leading to a permanent loss of viscosity. tandfonline.com The shear stability of PDDMA-based polymers is a critical factor in their use as VIIs in multigrade lubricating oils. tandfonline.com
Studies have investigated the shear stability of terpolymers of styrene, this compound, and octadecyl methacrylate. tandfonline.com It was found that the viscosity loss due to shear ranged from 15% to 27% for polymers with weight average molecular weights between 156,000 and 252,000. tandfonline.com A linear relationship was observed between the viscosity loss and the molecular weight of the terpolymer. tandfonline.com Research has also explored the influence of polymer architecture, such as branching, on shear stability. rsc.orgrsc.org For non-crystalline polymers, shear stability was found to increase with a higher number of arms in a branched structure, even with a significant increase in molecular weight. rsc.org
X-ray Diffraction (XRD) for Crystallinity
X-ray diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal, in which the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions. icdd.comthermofisher.com By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the density of electrons within the crystal. From this electron density, the mean positions of the atoms in the crystal can be determined, as well as their chemical bonds, their crystallographic disorder, and various other information. icdd.com
In the study of this compound, XRD is primarily used to investigate the crystallinity of its polymers and composites. rsc.orgresearchgate.net Poly(this compound) is a semi-crystalline polymer, with its crystallinity arising from the packing of its long alkyl side chains. diva-portal.org The degree of crystallinity can significantly influence the material's properties. thermofisher.com
For example, grazing-angle incidence X-ray diffraction (GI-XRD) has been used to study the lamellar structure of poly(N-dodecylacrylamide) thin films. rsc.org These measurements revealed that annealing in humid conditions can induce a highly ordered lamellar structure with the lamellar plane oriented parallel to the substrate. rsc.org The lamellar spacing was determined to be 3.25 nm. rsc.org XRD has also been used to characterize nanocomposites of poly(this compound), confirming the structure and investigating the effects of nanoconfinement on polymerization. researchgate.net Furthermore, XRD analysis has been employed to study polymer-stabilized blue phases containing iodinated this compound, where the iodine tagging enhances the X-ray diffraction intensity to better resolve the polymer structure. semanticscholar.org
Interactive Table: X-ray Diffraction Findings for this compound-Related Polymers
| Polymer System | Annealing/Treatment | Key XRD Finding | Lamellar Spacing (nm) | Reference |
|---|---|---|---|---|
| Poly(N-dodecylacrylamide) thin film | Annealed at 98% RH, 60°C | In-plane oriented lamellar structure | 3.25 | rsc.org |
| Poly(this compound) nanocomposites | Nanoconfined polymerization | Verification of polymer structure | Not specified | researchgate.net |
Theoretical and Computational Studies of Dodecyl Methacrylate Systems
Quantum-Mechanical Calculations on Monomer and Oligomer Reactivity
Quantum-mechanical calculations are instrumental in understanding the intrinsic reactivity of monomers and short-chain oligomers. These calculations, often based on analyzing the heats of formation (ΔHf), can predict the likelihood of different monomer additions to a growing polymer chain.
In studies involving the copolymerization of dodecyl methacrylate (B99206) with other monomers, such as oxyethylene glycol dimethacrylates, quantum-mechanical calculations have been employed to estimate the preferences of individual monomers for adding to various terminal units of the copolymer chains. vot.pl By calculating the heats of formation of short-chain oligomers, researchers can determine which monomer addition is more energetically favorable. vot.pl For instance, a lower heat of formation for a particular oligomer structure suggests a higher probability of its formation. vot.pl These theoretical predictions have shown good agreement with experimental results, which indicated that dimethacrylates were preferentially incorporated into the copolymer chain with dodecyl methacrylate. vot.plresearchgate.net The semi-empirical method PM3, available in software like HyperChem, is one of the computational tools used for these types of calculations. vot.pl
Density Functional Theory (DFT) for Interaction Energies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, making it suitable for calculating interaction energies between molecules. frontiersin.org In the context of polymer systems, DFT can be used to understand the interactions between monomers, polymers, and other components, which can influence reaction kinetics and material properties. nih.gov
For instance, DFT has been used to study the interaction energies between CO2 and various functionalized polymer composites, including those containing methacrylates. nih.gov These calculations help in screening for functional monomers that can enhance the CO2-philicity of the material. nih.gov The binding energy between CO2 and copolymers of methyl methacrylate and n-butyl acrylate (B77674), for example, is significantly influenced by the polymer functionalities. nih.gov The ωB97XD functional with a 6-31+G(d) basis set is a common choice for such geometry optimizations and energy calculations. nih.gov It has been noted that in some composite systems, strong interactions between components, like graphene oxide and a polymer, can reduce the effective interaction with other molecules like CO2. nih.gov
DFT can also be applied to model structure-relationship models for acrylates and methacrylates, considering factors like the size and polarity of the pendant group. researchgate.net These theoretical approaches provide a deeper understanding of the non-covalent interactions that govern the macroscopic properties of these materials.
Kinetic Modeling and Simulation of Polymerization Processes
Kinetic modeling and simulation are essential tools for predicting and understanding the complex processes involved in polymerization. These models can describe the evolution of various properties of the polymer system over time.
Stochastic Simulation Approaches
Stochastic simulation algorithms (SSA), such as kinetic Monte Carlo (kMC) simulations, are valuable for modeling polymerization reactions with a high level of detail. chemrxiv.orgacs.org These methods are particularly useful for complex systems where deterministic models might require simplifying assumptions. acs.org
While specific stochastic simulations focusing solely on this compound are not extensively detailed in the provided context, the principles of these methods are broadly applicable. kMC simulations can track individual molecules and reaction events, providing detailed information about distributions of molecular weight and composition. acs.org These simulations have been successfully applied to various free-radical polymerization systems, including those involving methacrylates. researchgate.net The accuracy of kMC simulations in representing termination reactions, which can be complex, is a key area of research to ensure reliable benchmarking against deterministic models. researchgate.net
Prediction of Reaction Rates and Molecular Weight Evolution
Kinetic models are frequently used to predict the rate of polymerization and the evolution of the molecular weight of the resulting polymer. These models often involve solving a series of differential equations that describe the concentrations of different species over time.
In the free-radical polymerization of this compound, kinetic studies have shown that the polymerization rate is influenced by factors such as the type of initiator used. chem-soc.si For example, using a bifunctional initiator like 1,1-di(tert-butylperoxy)cyclohexane (BPCH) can lead to significantly higher reaction rates and the simultaneous achievement of high molecular masses compared to conventional monofunctional initiators. chem-soc.siresearchgate.net The polymerization rate for this compound has been observed to be higher than that of methyl methacrylate under similar conditions. chem-soc.siresearchgate.net
Kinetic models for RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization of this compound have also been developed. mdpi.com These models can estimate reaction rate coefficients by fitting the model to experimental data on monomer conversion and molecular weight evolution. mdpi.com Such models are crucial for scaling up the synthesis of polymers with controlled architectures. mdpi.com
Functionalization and Modification Strategies for Dodecyl Methacrylate Polymers
Graft Polymerization onto Substrates
Graft polymerization is a versatile technique used to covalently bond polymer chains onto the surface of a substrate, thereby modifying its properties without altering the bulk material. In the context of dodecyl methacrylate (B99206), this approach is often employed to impart hydrophobicity to various materials.
The efficiency of the grafting process, known as the grafting yield, is a crucial parameter that influences the final properties of the modified substrate. Optimizing this yield is therefore a key research focus. For instance, in the surface modification of coir fibers using a dodecyl methacrylate dispersion, grafting yields of 28–30% by weight were found to be effective in transforming the naturally hydrophilic fibers into highly water-repellent crystalline fibers. researchgate.net The optimization of this process involved the careful control of several reaction parameters.
Key parameters for optimizing the grafting yield of this compound onto substrates include monomer concentration, dispersion rate, and water content. researchgate.net Research has demonstrated that for coir fibers, specific conditions can be fine-tuned to maximize the grafting yield. researchgate.net For example, a study on the electron beam-assisted grafting of lauryl methacrylate onto jute fibers highlighted the importance of monomer concentration in achieving the desired level of modification. researchgate.net The relationship between this compound concentration and grafting yield often shows an initial increase in yield with concentration, followed by a plateau. researchgate.net
Table 1: Optimized Reaction Parameters for this compound Grafting on Coir Fiber
| Parameter | Optimized Value |
|---|---|
| Dispersion Size | 15 nm |
| Dispersion Rate | 2 nm/min |
| This compound (DM) Concentration | 20% |
| Water Content | 10% |
Data from a study on increasing the crystallinity of coir fibers through this compound dispersion-assisted surface modification. researchgate.net
Plasma-enhanced grafting methods are powerful techniques for modifying the surfaces of various materials, including polymers. These methods utilize plasma to create reactive sites on the substrate surface, which can then initiate the graft polymerization of monomers like this compound. mdpi.compreprints.org This approach is advantageous as it is an environmentally friendly, dry process that typically affects only the surface of the material, leaving the bulk properties intact. ekb.eg
One common technique is plasma-enhanced chemical vapor deposition (PECVD), which has been used to create durable superhydrophobic coatings of this compound on fabrics such as cotton. mdpi.compreprints.org Another method is immersion-plasma induced crosslinking, where the substrate is first immersed in the monomer solution and then exposed to plasma. This process promotes the formation of a crosslinked polymer film on the surface. mdpi.compreprints.org The plasma treatment, often using gases like argon, generates high-energy electrons that can cause the this compound monomer to dissociate and form radicals. mdpi.compreprints.org These reactive species then polymerize and form a disordered, three-dimensional structure on the substrate surface, which contributes to properties like superhydrophobicity. preprints.org The process can be finely controlled by adjusting plasma parameters such as power and treatment time to achieve the desired surface characteristics. nih.gov
Surface Grafting Yield Optimization
Tailoring Surface Wettability and Adhesion
A primary goal of modifying surfaces with this compound polymers is to control their wettability and adhesion properties. The long dodecyl side chain of the methacrylate monomer is inherently hydrophobic, making it an excellent candidate for creating water-repellent surfaces. acs.org
Grafting this compound onto various substrates, such as textiles and fibers, has been shown to dramatically increase their hydrophobicity, often resulting in superhydrophobic surfaces with water contact angles exceeding 150°. researchgate.netmdpi.com For example, cotton and poly(ethylene terephthalate) (PET) fabrics coated with this compound via an argon combined capacitively coupled plasma method achieved water contact angles of 156° and 153°, respectively. mdpi.com The creation of a micro- or nano-rough surface structure through techniques like plasma polymerization, combined with the low surface energy of the this compound, is key to achieving this superhydrophobicity. preprints.org
The adhesion of these hydrophobic coatings is critical for their durability. Techniques like atomic force microscopy (AFM) have been used to study the adhesion forces on surfaces coated with poly(this compound). up.pt Studies have shown that the adhesion of these coatings can be quite robust. For instance, this compound-coated cotton fabrics have demonstrated good durability, maintaining high water repellency after numerous washing and rubbing cycles. mdpi.com The presence of hydroxyl groups on the substrate has been found to improve the binding and mechanical stability of the this compound coating. mdpi.commdpi.com
Table 2: Water Contact Angles (WCA) of Fabrics Coated with this compound (LMA)
| Fabric | Treatment | Initial WCA | WCA after 45 Washing Cycles | WCA after 1000 Rubbing Cycles |
|---|---|---|---|---|
| Cotton | LMA-coated (Cotton-g-LMA) | 156° | 145° | 146° |
| PET | LMA-coated (PET-g-LMA) | 153° | 88° | 127° |
| PET | Hydroxyl-grafted then LMA-coated (PET-g-PEG&LMA) | 155° | 134° | 143° |
Data from a study on the effect of hydroxyl groups on the superhydrophobicity of LMA coated fabrics. mdpi.compreprints.org
Incorporation of Specific Functional Groups
Beyond modifying surface properties like wettability, specific functional groups can be incorporated into this compound polymers to impart unique chemical properties and expand their range of applications.
Amidine groups can be introduced into polymers containing this compound to create functional materials with potential applications in areas such as CO2 capture and as lubricant dispersants. A study detailed the synthesis of a copolymer of this compound and styrene (B11656) containing an amidine functionality. researchgate.net This was achieved through a one-step solution copolymerization using a functional azo initiator, 2,2′-azobis[N,N′-dimethylene isobutyramidine]. researchgate.net
The resulting copolymers had varying compositions of this compound to styrene, with molecular weights ranging from 2000 to 9000 g/mol . researchgate.net The amidine functionality was confirmed through elemental analysis, which found that approximately 72% of the polymer chains contained one amidine group. researchgate.net The glass transition temperature of these copolymers was dependent on the feed molar ratio of the comonomers. researchgate.net
The incorporation of hydroxyl (-OH) groups into this compound polymers can significantly influence their properties and performance, particularly in surface coatings. The presence of hydroxyl groups can enhance the binding of the polymer to substrates and improve the mechanical stability of the resulting coating. mdpi.commdpi.com
One study investigated the effect of hydroxyl groups on the superhydrophobicity of this compound-coated fabrics. It was found that cotton fabrics, which naturally contain hydroxyl groups, exhibited better durability of the superhydrophobic coating compared to PET fabrics. mdpi.com When the PET fabric was first grafted with polyethylene (B3416737) glycol (PEG) to introduce hydroxyl groups and then coated with this compound, both the water repellency and mechanical durability were significantly improved, becoming comparable to the coated cotton fabric. mdpi.commdpi.com This suggests that the hydroxyl groups play a crucial role in the adhesion and robustness of the this compound film. mdpi.commdpi.com Furthermore, the synthesis of monomers like 12-hydroxythis compound provides a direct route to incorporating hydroxyl functionality into the polymer backbone during polymerization. nih.gov
Emerging Applications and Advanced Materials Development Based on Dodecyl Methacrylate
Biomaterials and Biomedical Devices Research
Dodecyl methacrylate (B99206) (DDM) is a versatile monomer increasingly utilized in the development of advanced biomaterials and biomedical devices. Its inherent hydrophobicity, when combined with hydrophilic monomers, allows for the creation of amphiphilic polymers with tailored properties. These materials are finding applications in biocompatible coatings, drug delivery systems, tissue engineering scaffolds, and antifouling surfaces.
Biocompatible Coatings and Surfaces
The synthesis of copolymers containing dodecyl methacrylate is a key strategy in creating biocompatible coatings for medical devices. These coatings are designed to minimize adverse reactions between the device surface and biological tissues. nih.gov
One prominent approach involves copolymerizing DDM with 2-methacryloyloxyethyl phosphorylcholine (B1220837) (MPC). researchgate.netacs.org MPC is known for its excellent biocompatibility and ability to resist protein adsorption, a critical first step in many undesirable biological responses to foreign materials. nih.govresearchgate.net The resulting poly(MPC-co-dodecyl methacrylate) (PMD) copolymers combine the protein-repellent nature of MPC with the hydrophobic character of DDM. researchgate.net
Research has shown that PMD coatings can effectively suppress the adhesion of various cells, a crucial factor for blood-contacting devices. acs.org The dodecyl groups in PMD are thought to enhance the affinity of the polymer for the substrate material, leading to more stable and effective coatings. acs.org These biomembrane-mimetic polymers are being explored for providing blood compatibility to a variety of substrates, including poly(ethylene terephthalate), polycarbonate, polypropylene, and stainless steel. acs.org
The table below summarizes key findings related to DDM-based biocompatible coatings.
| Copolymer System | Key Findings | Substrates Tested | Reference |
| Poly(MPC-co-dodecyl methacrylate) (PMD) | Efficiently suppressed adhesion of various cells at lower concentrations compared to copolymers with shorter alkyl chains. | Poly(ethylene terephthalate), Polycarbonate, Polypropylene, Acrylonitrile-butadiene-styrene copolymer, Stainless steel | acs.org |
| Poly(MPC-co-dodecyl methacrylate) (PMD) | Heterogeneous microstructures observed on the surface, which may influence cell interactions. | Not specified | researchgate.netacs.org |
Drug Delivery Systems Design (e.g., Solubilization of Bioactive Compounds)
One area of investigation is the use of random copolymers of 2-methacryloyloxyethyl phosphorylcholine (MPC) and this compound (DMA) for the solubilization of paclitaxel (B517696) (PTX), an anticancer drug with low water solubility. mdpi.com Research has shown that these copolymers, particularly those with a high DMA content, can form self-assembled structures capable of solubilizing PTX. mdpi.com
The design of these polymeric systems allows for the potential of controlled or sustained drug release, which can reduce the frequency of administration and improve therapeutic outcomes. mdpi.com The hydrophobic interactions between the drug and the this compound units play a crucial role in the drug loading and release characteristics of these systems. scirp.org
The following table presents data on the solubilization of paclitaxel in various polymer aqueous solutions.
| Polymer | Composition (molar ratio) | Paclitaxel Solubility (mg/mL) | Reference |
| Poly(MPC-co-DMA) (rPMD) | High DMA content | Effective solubilization | mdpi.com |
| Poly(MPC-co-DMA) (bPMD) | Not specified | Poor solubilization | mdpi.com |
Scaffold Materials for Tissue Engineering
In the field of tissue engineering, the goal is to create scaffolds that mimic the natural extracellular matrix (ECM) to support cell growth and tissue regeneration. nih.gov this compound is being explored as a component in the synthesis of such scaffold materials. ontosight.ai The hydrophobic nature of DDM can be leveraged to create scaffolds with specific mechanical properties and degradation rates. ontosight.ai
While direct research on this compound-exclusive scaffolds is limited, the principles of using methacrylate-based polymers are well-established in tissue engineering. mdpi.commdpi.com For instance, hydrogels based on polymers like poly(2-hydroxyethyl methacrylate) (PHEMA) are widely studied for scaffold applications due to their biocompatibility and water-holding capacity. mdpi.com The incorporation of hydrophobic monomers like this compound into such hydrogel networks could allow for the tuning of properties such as swelling behavior, mechanical strength, and the ability to interact with specific cell types. ontosight.ai
The development of decellularized tissues, which are natural ECM scaffolds, often involves the use of detergents like sodium dodecyl sulfate (B86663) to remove cellular components. leeds.ac.uk This highlights the importance of understanding the interactions between hydrophobic molecules and biological tissues, a principle that is also relevant to the design of synthetic scaffolds incorporating this compound.
Antifouling Surfaces for Medical Implants
Biofouling, the adhesion of proteins and microorganisms to surfaces, is a major challenge for medical implants. meddiscoveries.org this compound is utilized in the creation of amphiphilic polymer coatings designed to prevent this phenomenon. meddiscoveries.org These coatings combine hydrophobic and hydrophilic components to create surfaces that resist the attachment of biological matter.
Another strategy involves the use of amphiphilic polymeric coatings that combine this compound with other monomers like polyethylene (B3416737) glycol methacrylate and acrylic acid. meddiscoveries.org This combination has been shown to be effective in preventing bacterial adhesion. meddiscoveries.org The rationale behind this approach is that the mixed hydrophobic and hydrophilic domains create a surface that is unfavorable for microbial settlement.
| Copolymer System | Antifouling Mechanism | Key Finding | Reference |
| Poly(MPC-co-dodecyl methacrylate) (PMD) | Biomimetic surface with protein and cell resistance | Forms heterogeneous microstructures on the surface | researchgate.netacs.org |
| This compound, polyethylene glycol methacrylate, and acrylic acid | Amphiphilic surface chemistry | Significantly prevents bacterial adhesion | meddiscoveries.org |
Smart and Responsive Polymer Systems
This compound is also a component in the development of "smart" or "responsive" polymer systems. These materials can undergo significant changes in their properties in response to external stimuli, such as temperature.
Thermoresponsive Hydrogels and Nanocomposites
This compound has been incorporated into thermoresponsive hydrogels and nanocomposites, often in conjunction with N-isopropylacrylamide (NIPAM). nih.gov Poly(N-isopropylacrylamide) (PNIPAM) is a well-known thermoresponsive polymer that exhibits a lower critical solution temperature (LCST) around 32°C in water. nih.govunm.edu Below this temperature, it is hydrophilic and swollen with water; above it, it becomes hydrophobic and collapses.
By copolymerizing NIPAM with this compound, the thermoresponsive properties of the resulting hydrogel can be modulated. The hydrophobic dodecyl groups can influence the LCST and the degree of swelling and deswelling. nih.gov
A notable area of research is the creation of thermoresponsive nanocomposite thin films. nih.govunm.edu These films can be composed of alternating layers of silica (B1680970) and a hydrogel made from NIPAM and this compound. nih.gov The hydrogel layers, confined between the silica layers, retain their ability to swell and deswell with temperature changes. nih.gov This reversible change in thickness can be harnessed for various applications.
The table below details the composition and properties of a thermoresponsive nanocomposite film.
| Components | Structure | Stimulus | Response | Reference |
| Silica, N-isopropylacrylamide (NIPAM), this compound (DM) | Lamellar mesostructured nanocomposite films with alternating silica and hydrogel layers | Temperature change around 32°C | Reversible swelling and deswelling of the hydrogel layers by a factor of 2 | nih.govunm.edu |
Advanced Coatings and Adhesives Technologies
This compound (DDM), also known as lauryl methacrylate (LMA), is a versatile monomer utilized in the formulation of advanced polymers. Its long alkyl chain imparts significant hydrophobicity and flexibility to the resulting materials, making it a key component in the development of high-performance coatings and adhesives. polysciences.com
Water-Repellent and Superhydrophobic Surfaces
The incorporation of this compound is a successful strategy for creating surfaces with exceptional water repellency, often achieving superhydrophobicity. This property is characterized by a water contact angle (WCA) greater than 150°, leading to a "lotus effect" where water droplets roll off easily, carrying away contaminants. mdpi.compreprints.org
Researchers have successfully fabricated superhydrophobic coatings on fabrics such as cotton and poly(ethylene terephthalate) (PET) by applying this compound via a simple immersion-plasma crosslinking method. mdpi.compreprints.org In one study, LMA-coated cotton fabric demonstrated a WCA of 156°, while LMA-coated PET fabric showed a WCA of 153°. mdpi.compreprints.org The process involves creating a micro-nano composite rough structure on the fabric surface, which traps air and prevents water from wetting the material. mdpi.com The hydrophobic nature of the dodecyl group in the polymer is crucial for lowering the surface energy, a key requirement for superhydrophobicity. preprints.orgontosight.ai
The effectiveness of the LMA coating can be influenced by the substrate. For instance, LMA-coated cotton, which naturally contains hydroxyl groups, has shown superior water repellency and durability compared to LMA-coated PET. mdpi.compreprints.org Grafting hydroxyl groups onto PET fabric before applying the LMA coating was found to significantly improve its hydrophobic performance, achieving a WCA of 155°. mdpi.compreprints.org These fluorine-free superhydrophobic coatings are being explored for applications in self-cleaning textiles and water-resistant materials. mdpi.com
Table 1: Water Contact Angle (WCA) of Fabrics Coated with this compound (LMA)
| Fabric Type | Initial WCA (°) | WCA after 45 Washing Cycles (°) | WCA after 1000 Rubbing Cycles (°) |
| LMA-Coated Cotton (Cotton-g-LMA) | 156 | 145 | 146 |
| LMA-Coated PET (PET-g-LMA) | 153 | 88 | 127 |
| LMA-Coated Hydroxyl-Grafted PET (PET-g-PEG&LMA) | 155 | 134 | 143 |
Data sourced from studies on LMA-coated fabrics prepared by dipping-plasma crosslinking. mdpi.compreprints.orgpreprints.org
Durable and Mechanically Stable Coatings
A critical factor for the practical application of functional coatings is their durability. Coatings based on this compound have demonstrated significant mechanical stability. The plasma crosslinking method used to apply LMA to fabrics creates covalent bonds between the monomer and the fabric surface, resulting in a durable finish. mdpi.com
Studies have shown that LMA-coated cotton fabrics exhibit excellent durability against washing and rubbing. After 45 washing cycles, the water contact angle of LMA-coated cotton remained high at 145°. mdpi.compreprints.orgpreprints.org Similarly, after 1,000 rubbing cycles, the WCA was maintained at 146°. mdpi.compreprints.orgpreprints.org In contrast, the performance of LMA-coated PET was less robust, with the WCA dropping significantly after washing. mdpi.compreprints.org However, the introduction of hydroxyl groups to the PET surface before LMA coating not only improved initial hydrophobicity but also enhanced mechanical stability, with the WCA remaining at 134° after 45 washes and 143° after 1,000 rubs. mdpi.compreprints.org This highlights the importance of substrate-polymer interaction in achieving durable coatings. The uniform structure of the polymerized LMA film contributes to its ability to maintain good hydrophobicity even after extensive mechanical stress. preprints.orgmdpi.com
Pressure-Sensitive Adhesives Development
This compound is a valuable monomer in the formulation of pressure-sensitive adhesives (PSAs), which adhere to surfaces with the application of light pressure. nih.govresearchgate.net Its inclusion in copolymer formulations helps to tailor the final properties of the adhesive.
In the development of sustainable PSAs, dodecyl (lauryl) methacrylate has been copolymerized with di-n-butyl itaconate (DBI) via emulsion polymerization. nih.gov This environmentally friendly, waterborne process allows for the creation of adhesives with a range of properties. The low glass transition temperature (Tg) of polymers made from LMA contributes to the flexibility and tack of the adhesive. nih.gov
Research has shown that increasing the proportion of LMA in the copolymer feed leads to a more cross-linked microstructure and higher molecular weight. nih.gov This allows for the tuning of the glass transition temperature and the storage modulus (G') of the resulting adhesive film. nih.gov By adjusting the ratio of DBI to LMA, a wide variety of bio-based alternatives to conventional solvent-based PSAs can be produced for numerous applications. nih.gov The lipophilic nature of LMA polymers also enhances adhesion to non-polar or oily surfaces and improves the water resistance of the adhesive bond. made-in-china.com
Nanotechnology and Self-Assembled Systems
The unique chemical structure of this compound, featuring a polymerizable methacrylate group and a long hydrophobic alkyl chain, makes it an important building block in nanotechnology, particularly in the formation of nanocomposites and self-assembled systems.
Polymer/Silica Nanocomposites
This compound is utilized in the creation of advanced polymer/silica nanocomposites, where nanoparticles are integrated into a polymer matrix to enhance properties. In one approach, copolymers of this compound (DM) and poly(N-isopropylacrylamide) (PNIPAM) were incorporated into mesoscopically ordered nanocomposite thin films containing up to 80% silica. unm.edu This was achieved through an evaporation-induced self-assembly process. unm.edu
Another strategy involves grafting poly(this compound) (PDMA) brushes onto silica nanoparticles (SiO2NPs). researchgate.net This surface modification can be achieved using techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization. researchgate.netbenicewiczgroup.com The long alkyl chains of the grafted PDMA create an "olefin-like" interface, which improves the compatibility and dispersion of the silica nanoparticles within a polymer matrix like linear low-density polyethylene (LLDPE). benicewiczgroup.com These nanocomposites exhibit improved mechanical properties and thermal stability compared to the bulk polymer. researchgate.netbenicewiczgroup.com The functional surface chemistry of the modified SiO2NPs and the nanorough surface topography are key to controlling properties like hydrophobicity. researchgate.net
Amphiphilic Polymer Nanoparticles
Amphiphilic polymers, which contain both hydrophilic (water-loving) and hydrophobic (water-fearing) segments, can spontaneously self-assemble in solution to form various nanostructures, including nanoparticles, micelles, and vesicles. mdpi.comnih.gov this compound is frequently used as the hydrophobic component in the synthesis of such polymers. acs.orgacs.org
Statistical copolymers of a hydrophilic monomer, like methacrylic acid, and a hydrophobic comonomer, such as this compound, self-assemble into well-defined spherical nanoparticles in aqueous solutions. acs.orgresearchgate.net The hydrophobic dodecyl groups drive the aggregation, forming a core that is shielded from the water by the hydrophilic segments. chinesechemsoc.org The size and morphology of these nanoparticles can be controlled by the copolymer composition and the length of the hydrophobic alkyl chain. acs.orgresearchgate.net
In other research, amphiphilic block copolymers have been synthesized using this compound. For example, copolymers with poly(ethylene glycol) (PEG) as the hydrophilic block and a this compound-containing polymer as the hydrophobic block have been developed. acs.orgacs.org These systems can form various nanostructures, and their assembly can be directed by specific interactions, such as those mimicking nucleobases, to create highly organized, functional nanoparticles. acs.org Such nanoparticles have potential applications in areas like drug delivery and medical imaging, where they can serve as carriers for therapeutic agents or as contrast agents. chinesechemsoc.orgnih.gov
Polymer Brushes
Polymer brushes, which consist of polymer chains tethered to a surface, represent a significant area of materials science where this compound (DDMA) finds application. syncsci.com The unique architecture of these surface-grafted polymers allows for the precise control of interfacial properties. tandfonline.com The synthesis of polymer brushes often employs controlled radical polymerization (CRP) techniques like atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain transfer (RAFT) polymerization, which enable the creation of well-defined polymer architectures. tandfonline.comresearchgate.net
Research into the growth kinetics of various poly(alkyl methacrylate) brushes prepared by surface-initiated ATRP (SI-ATRP) has shown that the polymerization of this compound can be significantly faster than that of methacrylates with shorter or longer alkyl chains, such as hexyl or octadecyl methacrylate. acs.org This allows for the formation of thick, dense brushes, with one study reporting the growth of poly(this compound) brushes nearly 350 nm thick. acs.org
A key application of poly(this compound) (PDDMA) brushes is in the field of tribology, particularly for lubrication. Studies comparing branched and linear polymer brushes have demonstrated that branched PDDMA brushes exhibit superior tribological performance and lower friction when lubricated with oil. syncsci.com This enhanced performance is attributed to the branched structure's ability to employ a "squeeze film" effect. syncsci.com The hydration effect of the PDDMA brush, owing to its rich branches, can also extend the hydrodynamic lubrication regime, further reducing the coefficient of friction. syncsci.com
In addition to planar surfaces, PDDMA brushes can be grafted onto nanoparticles. Researchers have successfully tailored silica nanoparticles with comb-like PDDMA brushes, creating hybrid materials with hydrophobic and water-repellent surface properties. researchgate.net This process involves first synthesizing PDDMA through methods like emulsion polymerization and then grafting it onto the nanoparticles. researchgate.net
| Polymer System | Synthesis Method | Key Findings | Reference |
|---|---|---|---|
| Branched Poly(this compound) Brush | Not Specified | Exhibits the lowest friction in oil lubrication compared to other brushes; attributed to a "squeeze film" effect. | syncsci.com |
| Poly(this compound) Brush on Silicon | Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) | Growth was significantly faster than hexyl or octadecyl methacrylate, producing brushes nearly 350 nm thick. | acs.org |
| Comb-like Poly(this compound) on Silica Nanoparticles | Emulsion Polymerization and Grafting | Creates hybrid nanoparticles with hydrophobic and superhydrophobic surface properties. | researchgate.net |
Additive Manufacturing (3D Printing) Materials Science
Development of Photopolymerizable Resins for Stereolithography (SLA) and Digital Light Processing (DLP)
This compound is a valuable component in the formulation of photopolymerizable resins for vat photopolymerization techniques like stereolithography (SLA) and digital light processing (DLP). nih.govpharmaexcipients.com These 3D printing methods rely on the layer-by-layer photo-induced crosslinking of a liquid resin composed of monomers, oligomers, and a photoinitiator. pharmaexcipients.comacs.org The properties of the final printed object are highly dependent on the chemical composition of this resin. acs.org
In these formulations, this compound can function as a monofunctional monomer or a reactive diluent. Its primary roles are to adjust the viscosity of the resin and to modify the properties of the cured polymer network. Viscosity is a critical parameter for SLA and DLP processes; resins that are too viscous impede the recoating of new layers, while very low viscosity can also be problematic. nih.govgoogle.com The inclusion of monomers like this compound helps to lower the viscosity of highly viscous oligomers, such as urethane (B1682113) dimethacrylates (UDMA), to within the optimal range for printing (typically 250 to 10,000 cP at room temperature). nih.govgoogle.com
The long dodecyl alkyl chain of DDMA introduces hydrophobicity and flexibility into the crosslinked polymer network. This can enhance the mechanical properties of the printed part, such as its ductility and impact resistance, while also reducing water sorption in the final product. researchgate.netmdpi.com It can be used in combination with various other (meth)acrylate monomers and oligomers, such as isobornyl (meth)acrylate, polyethylene glycol dimethacrylate (PEGDA), and bisphenol A-glycidyl methacrylate (Bis-GMA), to achieve a desired balance of properties. acs.orggoogle.com
| Component Type | Function in Resin | Effect on Cured Part | Reference |
|---|---|---|---|
| Photoreactive Oligomer (e.g., UDMA) | Forms the polymer backbone. | Provides core mechanical properties. | nih.govpharmaexcipients.com |
| This compound (Monomer/Reactive Diluent) | Reduces overall resin viscosity. | Increases flexibility and hydrophobicity. | google.comresearchgate.net |
| Crosslinker (e.g., PEGDA) | Forms crosslinks between polymer chains. | Increases network density and stiffness. | acs.org |
| Photoinitiator (e.g., TPO) | Initiates polymerization upon light exposure. | Enables the curing process. | mdpi.com |
Fabrication of Microfluidic Devices
This compound (also known as lauryl methacrylate) plays a role in the fabrication of polymeric microfluidic devices, addressing key challenges such as surface property control and material compatibility. rsc.orgmdpi.com Polymers like polydimethylsiloxane (B3030410) (PDMS) and poly(methyl methacrylate) (PMMA) are commonly used for these "lab-on-a-chip" systems, but controlling surface interactions, especially with aqueous solutions, can be difficult. mdpi.comrsc.org
One innovative application involves the use of this compound in creating block copolymers for processing within microfluidic systems. For instance, poly(methyl methacrylate-b-lauryl methacrylate) block copolymers have been synthesized and processed on-chip with a selective solvent (dodecane) to induce the formation of micelles, with their aggregation behavior monitored in-situ using dynamic light scattering. rsc.org
In the context of 3D-printed microfluidics, this compound's hydrophobicity is a key asset. Researchers have developed resins for printing microfluidic devices where a formulation containing lauryl acrylate (B77674) (the acrylate equivalent of DDMA) and hexanediol (B3050542) diacrylate produced a highly hydrophobic solid polymer. mdpi.com This property is crucial for applications involving droplet microfluidics, as it prevents aqueous droplets from adhering to the channel walls, ensuring smooth transport and analysis. mdpi.com This principle of using a long-chain alkyl methacrylate to impart hydrophobicity is directly applicable to DDMA-based resins for fabricating microfluidic chips with non-wetting surfaces. mdpi.com
Scaffold Design for Regenerative Medicine
In the field of regenerative medicine, this compound can be incorporated into polymeric systems used to fabricate scaffolds for tissue engineering. The goal of these scaffolds is to mimic the native extracellular matrix (ECM) and provide a suitable environment for cell adhesion, proliferation, and differentiation. mdpi.com Three-dimensional printing and hydrogel formation are common methods for creating these complex structures. accscience.commdpi.com
The versatility of methacrylate chemistry allows for the creation of a wide range of biocompatible and photocurable materials. accscience.com Bioinks for 3D bioprinting are often based on methacrylated polymers such as gelatin methacrylate (GelMA) or polyethylene glycol dimethacrylate (PEGDMA). mdpi.comaccscience.com While not typically the primary component, this compound can be included as a comonomer in these formulations to precisely tune the scaffold's properties.
The incorporation of the hydrophobic dodecyl chain from DDMA into an otherwise hydrophilic hydrogel network can modify several critical characteristics:
Mechanical Properties: It can alter the stiffness and elasticity of the scaffold, which is known to influence cell behavior. mdpi.com
Degradation Rate: The hydrophobicity imparted by DDMA can slow the rate of hydrolytic degradation of the scaffold, which may be desirable for long-term tissue regeneration applications.
Protein Adsorption: By modifying the surface energy, DDMA can influence the adsorption of proteins from the culture medium, which in turn affects cell attachment and function.
For example, decellularized extracellular matrix (dECM) can be functionalized with methacrylate groups to create a photocurable bioink, demonstrating the principle of combining biological materials with synthetic methacrylate chemistry for enhanced scaffold fabrication. nih.gov The inclusion of a monomer like this compound in such a system would offer an additional level of control over the final properties of the engineered tissue construct.
Sustainable Polymer Technologies
Bio-Based Monomer Integration
This compound is increasingly being integrated with bio-based monomers to develop more sustainable polymer technologies. google.com This strategy aims to reduce the reliance on fossil fuel feedstocks by incorporating renewable materials into polymer structures. rsc.org this compound itself can be considered a bio-based monomer, as its precursor, lauryl alcohol (dodecanol), is derivable from the hydrolysis and hydrogenation of natural plant oils like palm kernel or coconut oil. google.comacs.org
Research and patent literature describe the copolymerization of dodecyl (lauryl) methacrylate with a variety of other monomers, including those derived from renewable resources. A notable example is the copolymerization of DDMA with β-myrcene, a terpene obtained from sources like pine trees, via emulsion polymerization. rsc.orgresearchgate.netimpactfactor.org This process creates sustainable copolymers that can be used as elastomers or in latex formulations. researchgate.netimpactfactor.org
Further research has demonstrated the copolymerization of lauryl acrylate (the acrylate counterpart to DDMA) with other bio-based monomers, such as those derived from furfural. acs.org Patent filings also describe copolymer compositions that explicitly combine lauryl methacrylate with other monomers and bio-based monomers like isobornyl acrylate to produce binders and coatings with significant bio-based carbon content. google.com
| Bio-Based Monomer | Co-Monomer | Polymerization Method | Resulting Product/Application | Reference |
|---|---|---|---|---|
| β-Myrcene (from terpenes) | Lauryl Methacrylate | Emulsion Polymerization | Sustainable copolymers for elastomers and latexes. | rsc.orgresearchgate.net |
| Lauryl Methacrylate (from plant oils) | Styrene (B11656), Isobornyl Acrylate | Not Specified (Patent) | Binder/coating compositions with bio-based content. | google.com |
| 4-cinnamoyloxypent-2-en-1-yl acrylate (4CPA) (from furfural) | Lauryl Acrylate | RAFT Polymerization | Functional bio-based polymers for UV-curable films. | acs.org |
Environmentally Benign Polymerization Approaches (e.g., Emulsion Polymerization)
The increasing focus on sustainable and environmentally friendly chemical processes has driven research into greener polymerization methods for this compound (DDMA). Emulsion polymerization stands out as a prominent eco-benign approach. This technique, which uses water as the dispersion medium, offers significant advantages over traditional solvent-based methods by reducing volatile organic compound (VOC) emissions. researchgate.netmdpi.com
Research has demonstrated the successful synthesis of copolymers based on this compound (referred to as lauryl methacrylate in some studies) and other monomers like itaconic acid and di-n-butyl itaconate via batch emulsion radical polymerization. mdpi.com This process has been highlighted as an environmentally friendly route to producing waterborne pressure-sensitive adhesives. mdpi.com The resulting latexes can exhibit particle sizes in the range of 51 to 70 nm, indicating good control over the polymerization conditions. mdpi.com
Furthermore, emulsion polymerization has been employed to create copolymers of this compound and β-myrcene, a terpene compound, to produce sustainable, vulcanizable latexes for semi-synthetic rubber applications. impactfactor.org This method utilizes initiators like ammonium (B1175870) persulfate and surfactants such as sodium dodecyl sulfate in an aqueous system. impactfactor.org
Another significant advancement is the use of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a controlled radical polymerization technique that can be adapted to be more environmentally friendly. rsc.orgmdpi.com RAFT polymerization allows for the synthesis of polymers with well-defined architectures and narrow molecular weight distributions. rsc.orgmdpi.com While not inherently a "green" method in all its variations, its precision can lead to more efficient processes with less waste. Combining RAFT with emulsion polymerization techniques further enhances its environmental credentials.
The development of these environmentally conscious polymerization strategies is crucial for expanding the application of this compound-based polymers in a manner that aligns with global sustainability goals.
Biodegradable Composites
This compound is being explored as a component in the development of biodegradable composites, addressing the growing demand for materials that can mitigate plastic waste. researchgate.net These composites often involve blending or grafting this compound-based polymers with natural or biodegradable polymers.
One area of research involves the modification of natural fibers, such as coir, with this compound. researchgate.net A dispersion-assisted surface modification approach can be used to covalently attach long-chain hydrocarbon molecules from this compound onto the surface of coir fibers. This process can significantly increase the crystallinity and water repellency of the fibers, making them more suitable for use as reinforcement in biocomposites. researchgate.net
In another application, lignin (B12514952), a complex polymer derived from wood, has been functionalized by grafting it with this compound. mdpi.com This modified lignin can then be melt-blended with polylactic acid (PLA), a common biodegradable polymer. mdpi.com The resulting composites have shown significantly improved mechanical properties. For instance, the addition of lignin grafted with this compound to PLA can dramatically increase the elongation at break and fracture toughness of the material. mdpi.com This is attributed to the flexibility of the grafted this compound chains and the improved interfacial adhesion between the modified lignin and the PLA matrix. mdpi.com
Functional Polymers for Lubricant Additives
Polymers derived from this compound (DDMA) are extensively utilized as multifunctional additives in lubricating oils. Their long alkyl chains provide excellent oil solubility, while the methacrylate backbone allows for the incorporation of various functional groups to impart specific properties. osti.gov
Viscosity Index Improvement
This compound-based polymers are highly effective as Viscosity Index Improvers (VIIs). The Viscosity Index (VI) is a measure of how much a lubricant's viscosity changes with temperature. A higher VI indicates a smaller change in viscosity over a wider temperature range, which is crucial for the performance of engine oils and other lubricants operating under variable temperature conditions. osti.govosti.gov
Polymers of this compound, often in copolymer form with other methacrylates or monomers, are added to base oils to enhance their VI. researchgate.netnbu.ac.in For example, copolymers of this compound and vinyl acetate (B1210297) have been shown to be effective VIIs. researchgate.net Research has indicated that the VI of copolymers is generally higher than that of the homopolymer of this compound. researchgate.net The effectiveness of these polymers as VIIs is influenced by their molecular weight and concentration in the lubricating oil. osti.govnbu.ac.in
Star-shaped polymers with arms made of poly(this compound) have also been designed and evaluated as VIIs. rsc.org These complex architectures can provide enhanced viscosity-modifying properties. The inclusion of polar monomers in copolymers of this compound can also influence the VI, with studies showing that the molecular weight and polarity of the polymer play a role in its performance as a VII. rsc.org
Table 1: Viscosity Index Improvement with this compound-Based Polymers
| Polymer Type | Base Oil | Polymer Concentration (% w/w) | Viscosity Index (VI) |
|---|---|---|---|
| Poly(this compound) Homopolymer (P-1) | Mineral Oil | 4 | >120 |
| This compound-vinyl acetate copolymer (P-6) | Mineral Oil | 4 | >130 |
| Low Molecular Weight PAMA Analogs | Base Fluid | 12.5 | Comparable to commercial VIIs |
This table is a representation of data found in cited research and is for illustrative purposes. Actual values can vary based on specific polymer characteristics and base oil properties. osti.govresearchgate.net
Friction and Wear Reduction
In addition to improving the viscosity index, this compound-based polymers can also function as friction modifiers and anti-wear additives in lubricants. osti.govacs.org The mechanism behind this is often attributed to the formation of a protective film on metal surfaces, which reduces direct metal-to-metal contact, thereby lowering friction and preventing wear.
Copolymers of this compound with polar monomers have been synthesized to act as multifunctional additives. osti.govrsc.org The polar groups in these copolymers can enhance their adsorption onto metal surfaces, leading to the formation of a robust lubricating film. For instance, copolymers of this compound with ionic liquids have demonstrated significant wear reduction, with some studies reporting up to an 80% decrease in wear volume compared to a conventional poly(this compound) homopolymer. osti.gov
Research has also explored the use of low molecular weight poly(this compound)s as multifunctional additives. osti.gov While higher molecular weight polymers are typically required for significant viscosity index improvement, lower molecular weight polymers can be more effective at reducing friction and wear. osti.gov These polymers have shown the ability to reduce friction coefficients in both mixed and boundary lubrication regimes. rsc.org
The development of star-shaped polymers containing this compound has also shown promise in friction reduction. rsc.org By controlling the polymer architecture and the incorporation of polar monomers, it is possible to design additives that offer a dual function of viscosity index improvement and friction modification.
Dispersant Functionality
Polymers containing this compound can be designed to act as dispersants in lubricating oils. Dispersants are crucial for keeping soot, sludge, and other insoluble particles suspended in the oil, preventing them from agglomerating and depositing on engine parts. nbu.ac.inacs.org This helps to maintain engine cleanliness and performance.
To achieve dispersant functionality, this compound is often copolymerized with monomers containing polar, nitrogen-containing groups. nbu.ac.inacs.org For example, terpolymers of this compound, octadecyl methacrylate, and N,N-dimethylaminoethyl methacrylate have been synthesized and shown to function as dispersants, in addition to being viscosity index improvers and pour point depressants. nbu.ac.in
The nitrogen-containing groups in these copolymers provide the polar "head" that interacts with and disperses insoluble particles, while the long alkyl chains of the this compound provide the oil solubility needed for the polymer to remain dissolved in the lubricant. nbu.ac.in Research has shown that increasing the content of the polar monomer can affect the molecular weight and performance of the resulting polymer. acs.org For example, in one study, increasing the N,N-dimethylaminoethyl methacrylate content in a copolymer from 2 to 10 mol% resulted in a decrease in the weight average molecular weight from 120 to 60 kg/mol, while still maintaining high kinematic viscosity values at 100 °C. acs.org
Specialized Separation and Sorption Materials
This compound is a key monomer in the creation of specialized materials for separation and sorption applications. The long dodecyl chain imparts hydrophobic properties to the resulting polymers, making them suitable for separating non-polar substances from polar media.
One significant application is in the development of materials for oil-water separation. medcraveonline.com Superhydrophobic and superoleophilic materials can be created by grafting this compound onto porous substrates like sponges. medcraveonline.com This modification results in a material that selectively absorbs oil from an oil-water mixture, allowing for the easy separation and recovery of the oil. medcraveonline.com This technology is promising for addressing oil spills and industrial wastewater treatment.
In the field of chromatography, monolithic stationary phases based on poly(this compound) are used for the separation of various molecules. thegoodscentscompany.commdpi.com These monolithic columns can be prepared within capillary tubes and offer advantages such as high permeability and ease of preparation. The hydrophobic nature of the poly(this compound) makes these columns suitable for reversed-phase chromatography, where they can be used to separate a range of compounds from small organic molecules to larger biomolecules like peptides and proteins. thegoodscentscompany.commdpi.com
Furthermore, this compound can be copolymerized with other functional monomers to create sorbents with specific selectivities. For instance, by incorporating monomers with chelating groups, it is possible to create materials for the selective sorption of metal ions. The this compound component in such polymers helps to control the morphology and swelling properties of the sorbent material.
The versatility of this compound in creating materials with tailored surface properties and functionalities makes it a valuable component in the ongoing development of advanced separation and sorption technologies.
Organic Polymer Capillary Electrochromatography Monolithic Columns
Organic polymer monolithic columns represent a significant advancement in separation science, offering a continuous separation medium with high permeability and a tailored porous structure. nih.gov this compound, often referred to as lauryl methacrylate (LMA), is employed as a monomer in the fabrication of these columns to enhance their performance in capillary electrochromatography (CEC). nih.govnih.gov CEC is a hybrid technique that merges the high efficiency of capillary electrophoresis with the high selectivity of high-performance liquid chromatography (HPLC). future4200.com
The incorporation of this compound into the polymer matrix, typically through copolymerization with a crosslinking monomer like ethylene (B1197577) dimethacrylate, allows for precise control over the column's surface chemistry and porous properties. nih.govnih.gov The long dodecyl side chain increases the hydrophobicity of the stationary phase, which is crucial for separations in reversed-phase chromatography. nih.gov
Research has demonstrated that monolithic columns prepared by copolymerizing monomers such as polyethylene glycol diacrylate (PEGDA) with lauryl methacrylate can achieve high efficiencies. nih.gov For instance, certain formulations have yielded efficiencies of up to 30,500 plates/m. nih.gov In another study, a monolithic poly(lauryl methacrylate-co-2-methyl-1,8-octanediol dimethacrylate) capillary column produced a notable efficiency of 52,000 plates/m for the retained analyte butylbenzene. nih.gov The inclusion of lauryl methacrylate has been shown to increase the retention of aromatic hydrocarbons by 15% compared to monoliths made with shorter-chain methacrylates like butyl methacrylate. nih.gov The ability to fine-tune the porous architecture and surface chemistry by including monomers like this compound is a key factor in optimizing separation performance in CEC. nih.govacs.org
Oil Spill Remediation Sorbents
The challenge of removing oil from water after spills has driven the development of advanced sorbent materials with high selectivity and absorption capacity. medcraveonline.comlongdom.org this compound is a key chemical compound used to impart superhydrophobic (water-repelling) and oleophilic (oil-attracting) properties to various substrates, making them effective for oil spill cleanup. medcraveonline.comneptjournal.com
One effective strategy involves modifying porous materials like polyurethane (PU) sponges. neptjournal.com Graft copolymerization of lauryl methacrylate (LMA) onto the PU sponge surface is a facile technique to construct a superhydrophobic surface. neptjournal.com This modification significantly enhances the sponge's wettability characteristics, transforming it from an amphiphilic material (absorbing both oil and water) into a highly selective oil sorbent. neptjournal.com The process involves creating crosslinked polymer chains on the sorbent's surface, which increases surface roughness and provides a low surface energy, facilitating the adherence of oil while repelling water. neptjournal.com
Modified PU sorbents have demonstrated excellent performance in terms of high sorption capacity, good stability, and recyclability. neptjournal.com The absorbed oil can often be recovered simply by squeezing the sponge, allowing for its reuse. medcraveonline.com
Table 1: Performance of Lauryl Methacrylate-Modified Polyurethane Sorbent
| Treatment Material | Modification Method | Sorption Capacity (g/g) | Experimental Conditions |
|---|
Phase Change Materials (PCM) and Thermally Reversible Optical Films
Poly(this compound) (PDMA) serves as a foundational polymer for creating advanced materials that can store and release thermal energy and exhibit tunable optical properties. These materials have potential applications in areas like smart windows and thermal energy storage systems.
Poly(this compound) as Solvent for Paraffins
Paraffins are effective organic phase change materials (PCMs) that store significant amounts of latent heat during their solid-liquid transition. conicet.gov.arnih.gov However, a major practical challenge is containing the paraffin (B1166041) in its liquid state to prevent leakage. conicet.gov.arnih.gov Research has shown that poly(this compound) can act as a polymer solvent for paraffins, such as eicosane (B133393) (C₂₀H₄₂), eliminating the need for conventional encapsulation. conicet.gov.aracs.orgacs.org
In this system, melted eicosane can be dissolved within the hydrophobic nanodomains formed by the long dodecyl side chains of the PDMA polymer, up to a concentration of 30% by weight. conicet.gov.arnih.govconicet.gov.ar The resulting material is a form-stable PCM. For a blend containing 30 wt% eicosane, the material exhibits a heat of phase change of approximately 69 J/g, a value suitable for thermal energy storage applications. conicet.gov.aracs.orgconicet.gov.ar The theoretical value for this blend is 76 J/g, based on the 254 J/g heat of fusion for pure eicosane. conicet.gov.ar
This blend also functions as a thermally reversible light scattering (TRLS) film. conicet.gov.arnih.gov At temperatures above the paraffin's melting point (e.g., at 80 °C), the material is transparent because the paraffin is fully dissolved in the PDMA matrix. conicet.gov.aracs.org As the material cools, the paraffin crystallizes, causing the film to become opaque due to light scattering by the newly formed paraffin crystals. conicet.gov.aracs.org This transition is fully reversible and reproducible over many heating and cooling cycles. nih.govconicet.gov.ar For a film with 30 wt% eicosane, a sharp and high-contrast transition is observed, with the material being opaque at 23 °C and becoming transparent at 35 °C. conicet.gov.arnih.gov
Table 2: Properties of Eicosane/Poly(this compound) Blends
| Property | Value | Conditions |
|---|---|---|
| Maximum Eicosane Concentration | 30 wt % | Dissolved in PDMA without encapsulation. conicet.gov.arnih.gov |
| Heat of Phase Change | ~69 J/g | For a 30 wt % eicosane blend. conicet.gov.aracs.org |
| Opaque State Temperature | 23 °C | During cooling. conicet.gov.arnih.gov |
| Transparent State Temperature | 35 °C | During heating. conicet.gov.arnih.gov |
| Film Thickness (for optical test) | 200 μm | For transmittance measurements. conicet.gov.ar |
Q & A
Q. What experimental protocols are recommended for synthesizing high-purity DDMA?
High-purity DDMA can be synthesized via esterification of methacrylic acid with dodecyl alcohol using concentrated H₂SO₄ as a catalyst, toluene as a solvent, and hydroquinone as a polymerization inhibitor. Post-synthesis purification involves charcoal treatment, refluxing, and repeated washing with dilute NaOH to remove unreacted acid and inhibitors. Drying over sodium sulfate and calcium chloride ensures anhydrous conditions .
Q. Which characterization techniques are critical for verifying DDMA copolymer structure?
- FTIR : Identifies ester carbonyl groups (1730–1720 cm⁻¹) and alkyl chain vibrations (2925–2850 cm⁻¹) .
- ¹H/¹³C NMR : Confirms polymerization completion (absence of vinyl protons at 5–6 ppm) and quantifies –OCH₂ groups (δ 3.93 ppm in ¹H NMR) .
- GPC : Determines molecular weight distribution, critical for assessing copolymer performance as viscosity modifiers .
Q. How do ASTM standards apply to evaluating DDMA-based lubricant additives?
ASTM D445 measures kinematic viscosity at 40°C and 100°C, while ASTM D2270 calculates viscosity index (VI). ASTM D97-09 determines pour point depression (PPD) efficacy. These standards ensure reproducibility in assessing DDMA copolymers as multifunctional lubricant additives .
Advanced Research Questions
Q. How does chain-length dependence of termination rate coefficients (kₜ) influence DDMA polymerization kinetics?
The "composite model" explains kₜ(i,i) dependence in free-radical polymerization:
- Short radicals (i < iₐ) exhibit stronger chain-length dependence (αₛ ≈ 0.50–0.64), while long radicals (i > iₐ) follow αₗ ≈ 0.16–0.21, close to theoretical predictions. SP-PLP-EPR studies reveal crossover chain lengths (iₐ ≈ 50–90) for DDMA, cyclohexyl methacrylate, and benzyl methacrylate, influenced by steric shielding of radical sites .
Q. What methodological approaches resolve discrepancies in propagation rate coefficients (kₚ) for DDMA under varying conditions?
- PLP-SEC : Combines pulsed laser polymerization with size-exclusion chromatography to measure kₚ across temperatures (-20–60°C) and pressures (up to 1500 bar). For DDMA, kₚ values align with family behavior observed in methacrylates (MMA, BMA, DMA), with uncertainties <±20% due to Mark-Houwink coefficient limitations .
- SP-PLP-EPR : Single-pulse PLP coupled with EPR quantifies radical decay kinetics, minimizing side reactions and improving kₜ(i,i) accuracy .
Q. How do DDMA copolymers enhance soil stabilization in emulsion polymers?
DDMA-based CMC-MMA emulsion polymers bind soil particles via van der Waals forces and hydrogen bonding. Key steps include:
- Graft copolymerization : Optimize MMA:CMC mass ratios (e.g., 1:1 to 3:1) to increase solids content and viscosity (up to 340 mPa·s at 50% solids) .
- Unconfined compressive strength (UCS) testing : Polymer-stabilized laterite soils show UCS improvements from 2.41 MPa (untreated) to >4 MPa, attributed to interparticle binding .
Q. What explains the superior thermal stability of DDMA-VA copolymers compared to DDMA homopolymers?
TGA reveals DDMA-VA copolymers degrade at higher temperatures (ΔT ≈ 20–30°C) due to reduced backbone mobility and enhanced intermolecular interactions. VA incorporation increases molecular weight (GPC data) and reduces crystallinity, delaying thermal decomposition .
Methodological Considerations for Data Contradictions
Q. How to address conflicting reports on DDMA termination kinetics?
Variations in kₜ(i,i) arise from experimental conditions (e.g., temperature, solvent polarity). Apply the composite model universally across methacrylates and validate via SP-PLP-EPR under controlled conditions (e.g., -20–0°C for reduced side reactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
